Succinonitrile-d4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCOBPZCAEA-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583502 | |
| Record name | (~2~H_4_)Butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23923-29-7 | |
| Record name | (~2~H_4_)Butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23923-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Succinonitrile-d4: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a feasible synthesis route for succinonitrile-d4, a deuterated isotopologue of succinonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, particularly in the development of advanced electrolytes for lithium-ion batteries, as well as for those in drug development utilizing deuterated compounds for pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound, with the chemical formula C₄D₄N₂, is a valuable compound in various research applications due to the unique properties conferred by the substitution of hydrogen with deuterium. The presence of deuterium allows for its use in neutron scattering studies, as a tracer in mass spectrometry, and to probe reaction mechanisms.
Below is a summary of its key chemical and physical properties:
| Property | Value |
| Molecular Formula | C₄D₄N₂ |
| Molecular Weight | 84.11 g/mol |
| CAS Number | 23923-29-7 |
| Appearance | Colorless to light brown crystalline solid |
| Melting Point | 49-56 °C |
| Boiling Point | 265-267 °C (for non-deuterated) |
| Solubility | Soluble in water |
Synthesis of this compound
A plausible and efficient route for the synthesis of this compound is through the hydrocyanation of acrylonitrile-d4. This method is an adaptation of the well-established industrial process for producing non-deuterated succinonitrile. The reaction involves the addition of hydrogen cyanide (or a cyanide source) across the double bond of acrylonitrile-d4, catalyzed by a base.
Experimental Protocol: Synthesis via Hydrocyanation
This protocol is based on the general principles of the hydrocyanation of acrylonitrile and is adapted for the synthesis of the deuterated analogue.
Materials:
-
Acrylonitrile-d4 (starting material)
-
Hydrogen Cyanide (HCN) or a suitable cyanide salt (e.g., KCN, NaCN)
-
Triethylamine (catalyst)
-
Anhydrous, inert solvent (e.g., toluene, acetonitrile)
-
Quenching agent (e.g., acetic acid)
-
Distillation apparatus
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylonitrile-d4 in the chosen anhydrous solvent.
-
Catalyst Addition: Add triethylamine (approximately 2-15% by weight of the total reaction mixture) to the stirred solution.
-
Reactant Addition: Slowly add hydrogen cyanide to the reaction mixture via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 90°C, ideally in the range of 60-80°C, using a water bath for cooling if necessary. An excess of acrylonitrile-d4 is typically used to ensure complete conversion of the cyanide source.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench any remaining catalyst by the slow addition of a weak acid, such as acetic acid.
-
Purification: The resulting this compound can be purified by distillation under reduced pressure. The solvent and any unreacted starting materials are removed first, followed by the collection of the pure product.
Safety Precautions: Hydrogen cyanide is extremely toxic and volatile. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Visualizing the Synthesis Pathway
The following diagram illustrates the synthesis of this compound from a deuterated precursor.
In-Depth Technical Guide to the Physical Characteristics of Deuterated Succinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated succinonitrile (Succinonitrile-d4), a critical isotopically labeled compound used in a variety of scientific applications, including as a solvent in solid-state NMR spectroscopy and in the study of molecular dynamics.[1][2] This document outlines key quantitative data, detailed experimental protocols for characterization, and a logical workflow for analysis.
Core Physical Characteristics
Deuterated succinonitrile, with the chemical formula NC(CD₂)₂CN, exhibits physical properties that are subtly influenced by the isotopic substitution of deuterium for protium.[1] These properties are crucial for its application in sensitive analytical techniques and material science.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of deuterated and non-deuterated succinonitrile for comparative analysis.
| Property | Deuterated Succinonitrile (this compound) | Non-Deuterated Succinonitrile |
| Molecular Formula | C₄D₄N₂ | C₄H₄N₂ |
| Molecular Weight | 84.11 g/mol [1][2] | 80.09 g/mol [3][4] |
| CAS Number | 23923-29-7[1][5] | 110-61-2[3][4] |
| Melting Point | 49-56 °C[6] | 58 °C[3], 54 °C[4], 50-54 °C[7] |
| Boiling Point | Not explicitly found for deuterated form | 265-267 °C[7], 266.1 °C[3], 265 °C[4] |
| Density | Not explicitly found for deuterated form | 0.985 g/mL at 25 °C[3][7], 1.02 g/cm³[4] |
| Appearance | - | Colorless, waxy solid[3][8] |
| FT-IR (C≡N stretch) | 2256 cm⁻¹[1] | 2252 cm⁻¹ |
| FT-IR (C-D bend) | 845 cm⁻¹[1] | Not Applicable |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of deuterated succinonitrile. The following sections outline the protocols for key analytical techniques.
Synthesis of Deuterated Succinonitrile (H/D Exchange)
A common method for the synthesis of this compound is through hydrogen-deuterium exchange catalyzed by a base.[1]
Materials:
-
Succinonitrile
-
Deuterium oxide (D₂O, 99.9% isotopic purity)
-
Calcium oxide (CaO)
Procedure:
-
Dissolve succinonitrile (e.g., 20 g, 0.25 mol) in D₂O.[1]
-
Add CaO (e.g., 0.3% w/w) to act as a basic catalyst.[1]
-
Allow the mixture to react for 24 hours at 25 °C to facilitate the H/D exchange.[1]
-
To maximize the degree of deuteration, repeat the exchange cycle by removing the D₂O via vacuum distillation (e.g., at 80 °C and 10 Torr) and replenishing with fresh D₂O and catalyst. Five cycles are typically conducted.[1]
-
After the final cycle, the product, this compound, is isolated.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other thermal transitions of the material.
Instrumentation:
-
A differential scanning calorimeter.
Procedure:
-
Hermetically seal a small, precisely weighed amount of deuterated succinonitrile (typically 5-10 mg) in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The melting point is determined from the peak of the endothermic event on the resulting thermogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule and confirm deuteration.
Instrumentation:
-
An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Acquire a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions.
-
Place a small amount of the solid deuterated succinonitrile sample onto the ATR crystal.
-
Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).
-
The presence of a C-D bending vibration (around 845 cm⁻¹) and a shift in the C≡N stretching frequency (to around 2256 cm⁻¹) confirm the deuteration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy provides detailed information about the molecular structure and the positions of deuterium atoms.
Instrumentation:
-
A high-field NMR spectrometer equipped for deuterium observation.
Procedure:
-
Prepare the sample by dissolving it in a non-deuterated solvent to avoid overwhelming the signal.[9]
-
Acquire the ²H NMR spectrum. Note that ²H NMR is typically performed without a lock signal.[9]
-
The chemical shifts in the ²H spectrum are equivalent to those in the ¹H spectrum, allowing for structural assignment.[9]
Powder X-Ray Diffraction (PXRD)
PXRD is used to analyze the crystalline structure of solid deuterated succinonitrile.
Instrumentation:
-
A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
Procedure:
-
Finely grind the deuterated succinonitrile sample to ensure random orientation of the crystallites.[10]
-
Mount the powdered sample in a sample holder.
-
Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.[10]
-
The resulting diffraction pattern provides information about the crystal lattice parameters and phase purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of deuterated succinonitrile and assess the degree of deuteration.
Instrumentation:
-
A mass spectrometer, for example, with an electrospray ionization (ESI) source.
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum. The molecular ion peak will confirm the molecular weight, and its comparison with the non-deuterated analog will indicate the extent of deuterium incorporation.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of deuterated succinonitrile.
Caption: Workflow for the synthesis and characterization of deuterated succinonitrile.
References
- 1. This compound | 23923-29-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 23923-29-7 [smolecule.com]
- 3. Succinonitrile - Wikipedia [en.wikipedia.org]
- 4. ICSC 1497 - SUCCINONITRILE [inchem.org]
- 5. 琥珀腈-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Succinonitrile CAS#: 110-61-2 [m.chemicalbook.com]
- 8. Succinonitrile | CNCH2CH2CN | CID 8062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
In-Depth Technical Guide: Isotopic Purity and Analysis of Succinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to determine and quantify the isotopic purity of Succinonitrile-d4 (also known as butanedinitrile-d4). This compound is a deuterated form of succinonitrile where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as a solvent for solid-state NMR spectroscopy, a tracer in metabolic studies, and as an electrolyte additive in lithium-ion batteries. Accurate determination of its isotopic purity is critical for the interpretation of experimental results and for ensuring the quality and consistency of products in which it is used.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a key quality attribute and is typically determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of typical quantitative data for commercially available this compound.
| Parameter | Specification | Method |
| Isotopic Purity (atom % D) | ≥ 98% | NMR Spectroscopy, Mass Spectrometry |
| Chemical Purity | ≥ 99% | Gas Chromatography (GC) |
| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |
| d1 Isotopologue | ≤ 1.0% | Mass Spectrometry |
| d2 Isotopologue | ≤ 1.5% | Mass Spectrometry |
| d3 Isotopologue | ≤ 2.0% | Mass Spectrometry |
Experimental Protocols for Isotopic Purity Analysis
Detailed methodologies for the key analytical techniques used to assess the isotopic purity of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds by analyzing the signals from residual protons or directly from the deuterium nuclei.
2.1.1. ¹H NMR (Proton NMR) for Residual Proton Analysis
-
Objective: To quantify the amount of residual, non-deuterated succinonitrile by integrating the proton signals against a known internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add a known quantity of a suitable internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the sample and standard in a deuterated solvent that does not have signals in the region of interest (e.g., acetone-d6).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
Data Analysis:
-
Integrate the area of the residual proton signal from this compound.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the molar quantity of the residual protonated species relative to the internal standard to determine the chemical purity and estimate the isotopic purity.
-
2.1.2. ²H NMR (Deuterium NMR)
-
Objective: To directly observe the deuterium signals and confirm the positions of deuteration, as well as to quantify the isotopic enrichment.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a non-deuterated solvent (e.g., chloroform or dimethyl sulfoxide) containing a known amount of a deuterated internal standard with a distinct chemical shift (e.g., benzene-d6).
-
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Decoupling: Proton decoupling can be applied to simplify the spectrum.
-
Relaxation Delay (d1): A sufficiently long delay to ensure quantitative measurements.
-
-
Data Analysis:
-
Integrate the area of the deuterium signal from this compound.
-
Integrate the area of the deuterium signal from the internal standard.
-
Calculate the isotopic enrichment based on the relative integrals and the known concentrations.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate this compound from any volatile impurities and to determine the relative abundance of its different isotopologues (d0, d1, d2, d3, d4).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight analyzer).
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure good separation of any impurities (e.g., 50 °C for 1 min, then ramp to 250 °C at 10 °C/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range that covers the molecular ion of both deuterated and non-deuterated succinonitrile (e.g., m/z 50-100).
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the GC peak of Succinonitrile.
-
Determine the relative abundances of the molecular ions for each isotopologue (e.g., m/z 80 for d0, m/z 81 for d1, ..., m/z 84 for d4).
-
Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.
-
2.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To accurately determine the mass of the molecular ions and to resolve different isotopologues with high precision.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Method:
-
Infuse a dilute solution of this compound directly into the ESI source.
-
Acquire a high-resolution mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity from the relative peak areas.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Isotopic Purity Analysis
Caption: General workflow for isotopic purity analysis.
An In-depth Technical Guide on the Molecular Structure and Conformation of Succinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of Succinonitrile-d4 (also known as 1,2-dicyanoethane-d4 or butane-1,4-dinitrile-2,2,3,3-d4). This deuterated isotopologue of succinonitrile is of significant interest in various research fields, including vibrational spectroscopy, crystal engineering, and as a component in solid-state electrolytes. Understanding its structural characteristics is crucial for elucidating intermolecular interactions and predicting its behavior in different environments.
This compound exists as a mixture of two stable conformers at room temperature: the anti (or trans) and the gauche form. The equilibrium between these conformers is governed by the rotational barrier around the central carbon-carbon bond. The presence of these two forms complicates its structural and spectroscopic analysis, necessitating the use of sophisticated experimental and computational techniques.
Molecular Geometry
The key structural parameters for the anti and gauche conformers of succinonitrile, as determined by gas electron diffraction, are summarized in the table below.
| Parameter | Anti Conformer | Gauche Conformer |
| Bond Lengths (Å) | ||
| C-C | 1.539(3) | 1.539(3) |
| C-C (cyano) | 1.467(2) | 1.467(2) |
| C≡N | 1.157(2) | 1.157(2) |
| C-H (assumed C-D) | 1.100(3) | 1.100(3) |
| Bond Angles (°) | ||
| ∠C-C-C | 111.9(2) | 111.9(2) |
| ∠C-C-C (cyano) | 110.2(2) | 110.2(2) |
| ∠C-C-H (assumed C-C-D) | 109.5(5) | 109.5(5) |
| Dihedral Angle (°) | ||
| ∠C-C-C-C | 180 | 64.5(9) |
Note: Data is for non-deuterated succinonitrile and serves as a close proxy for this compound. Uncertainties are given in parentheses.
Conformational Analysis
The two primary conformers of this compound are depicted below. The anti conformer possesses a center of symmetry (C2h point group), while the gauche conformer is chiral (C2 point group). The energy difference between these two forms is small, leading to a dynamic equilibrium in the gas and liquid phases.
Conformational Isomers of this compound
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for distinguishing between the anti and gauche conformers of this compound. The deuteration at the methylene groups leads to significant shifts in the vibrational frequencies compared to the non-deuterated form, particularly for modes involving C-D stretching and bending.
A comprehensive study by Fengler and Ruoff in 2001 provided a detailed vibrational analysis of this compound ([2,2,3,3,-2H4]-succinonitrile). The observed and calculated vibrational frequencies for both conformers are summarized below.
| Conformer | Symmetry | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Anti | Ag | CD₂ symmetric stretch | - | 2165 |
| Au | CD₂ symmetric stretch | 2165 | - | |
| Bg | CD₂ asymmetric stretch | - | 2230 | |
| Bu | CD₂ asymmetric stretch | 2230 | - | |
| Ag | C≡N stretch | - | 2255 | |
| Bu | C≡N stretch | 2255 | - | |
| Ag | C-C stretch | - | 850 | |
| Bu | C-C stretch | 850 | - | |
| Gauche | A | CD₂ symmetric stretch | 2160 | 2160 |
| B | CD₂ symmetric stretch | 2168 | 2168 | |
| A | CD₂ asymmetric stretch | 2225 | 2225 | |
| B | CD₂ asymmetric stretch | 2235 | 2235 | |
| A | C≡N stretch | 2250 | 2250 | |
| B | C≡N stretch | 2258 | 2258 | |
| A | C-C stretch | 845 | 845 |
Note: This table presents a selection of key vibrational modes. The full vibrational spectrum is more complex. Frequencies are approximate and may vary slightly depending on the physical state (gas, liquid, solid) and temperature.
Experimental Protocols
The determination of the molecular structure and conformational properties of this compound relies on a combination of experimental techniques, primarily gas electron diffraction and vibrational spectroscopy.
Gas Electron Diffraction (GED)
The GED experiment provides direct information about the geometry of the molecule in the gas phase, free from intermolecular interactions.
Gas Electron Diffraction Experimental Workflow
-
Sample Preparation: A small amount of this compound is placed in a sample holder and heated to produce a vapor.
-
Introduction into Vacuum Chamber: The vapor is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the this compound molecules, creating a diffraction pattern.
-
Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the distribution of interatomic distances in the molecule.
-
Structural Refinement: A theoretical model of the molecule is refined to fit the experimental data, yielding precise bond lengths, bond angles, and the relative abundance of the conformers.
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.
Vibrational Spectroscopy Experimental Workflow
FT-IR Spectroscopy:
-
Sample Preparation: The this compound sample can be in the gas, liquid, or solid phase (e.g., as a KBr pellet).
-
IR Radiation: The sample is exposed to a broadband infrared source.
-
Absorption: The molecule absorbs IR radiation at frequencies corresponding to its vibrational modes.
-
Detection: The transmitted light is passed through an interferometer and then to a detector.
-
Fourier Transform: The resulting interferogram is mathematically converted into a spectrum of absorbance versus wavenumber.
FT-Raman Spectroscopy:
-
Sample Preparation: The sample is typically placed in a glass capillary tube.
-
Laser Excitation: The sample is irradiated with a high-intensity monochromatic laser source (e.g., Nd:YAG laser).
-
Raman Scattering: A small fraction of the incident light is inelastically scattered, with the frequency shifts corresponding to the vibrational modes of the molecule.
-
Detection: The scattered light is collected, filtered to remove the intense Rayleigh scattering, and detected.
-
Spectrum Generation: The detector records the intensity of the Raman scattered light as a function of the frequency shift from the excitation line.
Conclusion
The molecular structure and conformation of this compound are well-characterized by a combination of gas electron diffraction and vibrational spectroscopy. The molecule exists as a mixture of anti and gauche conformers, with distinct geometric parameters and vibrational signatures. The data and experimental protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with this important deuterated nitrile. A thorough understanding of its fundamental properties is essential for its application in advanced materials and for the interpretation of complex chemical systems in which it is a component.
An In-depth Technical Guide on the Thermal Stability and Phase Transitions of Succinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinonitrile (NC-(CH₂)₂-CN), a molecule known for its application in solid-state electrolytes and as a plastic crystal, exhibits interesting thermal behavior. This technical guide focuses on the thermal stability and phase transitions of its deuterated analogue, Succinonitrile-d4 (NC-(CD₂)₂-CN). While specific experimental data for the deuterated form is limited in publicly available literature, this document provides a comprehensive overview of the known properties of non-deuterated succinonitrile (Succinonitrile-h4) and discusses the anticipated effects of deuteration. This guide also outlines detailed experimental protocols for characterizing the thermal properties of this compound, providing a framework for future research.
Introduction
Succinonitrile is a material of significant interest due to its unique solid-solid phase transition into a plastic crystal state. This phase is characterized by long-range positional order of the molecules, while rotational freedom is maintained, leading to properties akin to both solids and liquids. This behavior is crucial for applications such as solid-state electrolytes in lithium-ion batteries. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly but significantly alter the physicochemical properties of a molecule, including its thermal stability and phase transition behavior. Understanding these isotopic effects in this compound is vital for the precise engineering of materials with tailored properties.
Thermal Properties of Succinonitrile
Phase Transitions of Succinonitrile-h4
Succinonitrile-h4 undergoes a reversible first-order phase transition from a low-temperature, ordered crystalline phase (α-phase) to a high-temperature, orientationally disordered plastic crystal phase (β-phase).[1] This is followed by melting into the liquid state.
Table 1: Phase Transition Temperatures and Enthalpies of Succinonitrile-h4
| Transition | Temperature (K) | Enthalpy (kJ/mol) |
| α → β Phase Transition | 233 | Data not available |
| Melting (Solid → Liquid) | 323 - 327 | Data not available |
Note: While the transition temperatures are well-documented, specific enthalpy values from a single, authoritative source are not consistently reported in the reviewed literature.
Expected Effects of Deuteration on Thermal Properties
The substitution of hydrogen with deuterium in this compound is expected to influence its thermal properties due to the change in mass and the resulting alterations in vibrational modes (zero-point energy) and intermolecular interactions.
-
Phase Transition Temperature: Deuteration often leads to a shift in phase transition temperatures. The direction and magnitude of this shift depend on the nature of the intermolecular interactions and the role of hydrogen bonding. In the absence of strong hydrogen bonds, the increased mass of deuterium in this compound might lead to a slight increase in the phase transition and melting temperatures due to weaker vibrational amplitudes and a more stable crystal lattice.
-
Thermal Stability: The C-D bond is stronger than the C-H bond, which generally leads to a higher thermal decomposition temperature for deuterated compounds.[2] Therefore, this compound is expected to exhibit enhanced thermal stability compared to its non-deuterated counterpart.
Crystal Structure
The crystal structure of succinonitrile has been determined for the non-deuterated form. These structures provide the foundation for understanding the phase transition mechanism.
Crystal Structure of Succinonitrile-h4
-
α-Phase (Low Temperature): The low-temperature α-phase possesses a monoclinic crystal structure with the space group P2₁/a. The molecules in this phase are in a gauche conformation.[1]
-
β-Phase (High Temperature - Plastic Crystal): The high-temperature β-phase is a body-centered cubic (bcc) plastic crystal with the space group Im-3m.[1] In this phase, the molecules exhibit orientational disorder, with a mix of gauche and trans conformers.[1] The phase transition from the α to the β phase is accompanied by a significant increase in volume of approximately 6.7%.[1]
Table 2: Crystallographic Data for Succinonitrile-h4
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Temperature (K) |
| α | Monoclinic | P2₁/a | 6.489 | 6.223 | 7.778 | 109.28 | 296.6 | 150 |
| β | Cubic (bcc) | Im-3m | 6.495 | - | - | - | 274.0 | 290 |
Data obtained from high-resolution in-situ powder diffraction.[1]
Anticipated Crystal Structure of this compound
Deuteration is not expected to change the fundamental crystal system or space group of succinonitrile. However, minor changes in lattice parameters may occur due to the shorter effective bond length of C-D versus C-H, which can lead to a slight contraction of the unit cell volume. Neutron diffraction would be the ideal technique to precisely determine the crystal structure of this compound, as it is highly sensitive to the positions of deuterium atoms.
Experimental Protocols
To ascertain the specific thermal properties of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining phase transition temperatures and enthalpies.
Objective: To measure the temperatures and enthalpy changes associated with the solid-solid phase transition and melting of this compound.
Apparatus:
-
Differential Scanning Calorimeter (Heat-flux or Power-compensated)
-
Hermetic aluminum pans
-
Inert purge gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetic aluminum pan. Seal the pan to prevent sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas flow rate to 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature, e.g., 173 K (-100 °C).
-
Heat the sample at a constant rate of 10 K/min to a temperature above its melting point, e.g., 353 K (80 °C).
-
Hold isothermally for 5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate of 10 K/min back to the starting temperature.
-
Perform a second heating cycle under the same conditions to observe the thermal behavior of a sample with a controlled thermal history.
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature for all endothermic and exothermic events.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peaks.
-
X-ray and Neutron Diffraction
X-ray and neutron diffraction are essential for determining the crystal structure of the different phases of this compound.
Objective: To determine the crystal structure, space group, and lattice parameters of the α and β phases of this compound.
Apparatus:
-
Powder X-ray Diffractometer with a variable temperature stage or
-
Neutron Diffractometer at a dedicated facility.
Procedure (Powder Diffraction):
-
Sample Preparation: Finely grind the this compound sample to a powder to ensure random crystal orientation. Mount the powder on a sample holder compatible with the variable temperature stage.
-
Data Collection:
-
Cool the sample to a temperature well within the α-phase stability range (e.g., 150 K).
-
Collect the diffraction pattern over a suitable 2θ range.
-
Incrementally increase the temperature, collecting diffraction patterns at various points, including just below, at, and just above the α → β phase transition temperature.
-
Collect a final pattern in the β-phase (e.g., 298 K).
-
-
Data Analysis:
-
Perform phase identification by comparing the obtained patterns with known structures.
-
Index the diffraction peaks to determine the unit cell parameters for each phase.
-
Perform Rietveld refinement of the diffraction data to obtain detailed structural information, including atomic positions and space group.
-
Visualizations
Phase Transition Pathway
Caption: Phase transition pathway of Succinonitrile.
Experimental Workflow for Thermal Characterization
Caption: Workflow for thermal characterization.
Conclusion
While direct experimental data for this compound remains elusive in the current literature, this technical guide provides a thorough foundation based on the well-characterized non-deuterated analogue. The provided data for Succinonitrile-h4, coupled with the theoretical understanding of isotope effects, offers valuable predictions for the behavior of this compound. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to precisely determine the thermal stability and phase transition characteristics of this important deuterated compound. Such studies are crucial for advancing the application of succinonitrile-based materials in various technological fields.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Deuterium NMR (2H NMR) Spectroscopy of Succinonitrile-d4
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy of deuterated succinonitrile (this compound). Succinonitrile is a prominent plastic crystal known for its application as a solid-state electrolyte matrix, particularly in the development of safer, high-performance lithium-ion batteries.[1][2][3][4] 2H NMR serves as a powerful tool to probe the molecular dynamics, phase behavior, and local environment of succinonitrile molecules, offering critical insights into the mechanisms of ionic conductivity.[5]
Core Principles of Deuterium (2H) NMR
Deuterium (²H), an isotope of hydrogen with a nuclear spin I=1, possesses a nuclear electric quadrupole moment. This property is central to 2H NMR in the solid state. The interaction between this quadrupole moment and the local electric field gradient (EFG) at the C-D bond is the dominant force influencing the NMR spectrum.[6]
In a solid sample, this quadrupolar interaction results in a characteristic "Pake doublet" powder pattern for a static C-D bond. The separation between the two prominent peaks, known as the quadrupolar splitting, is dependent on the orientation of the C-D bond relative to the external magnetic field. However, succinonitrile exists in a plastic crystalline phase over a broad temperature range, where molecules exhibit long-range positional order but are dynamically disordered in their orientation.[4][7] This rapid, isotropic molecular reorientation averages the quadrupolar interaction to zero, resulting in a single, narrow resonance line, much like in a liquid. Changes in the spectral line shape and relaxation times are therefore highly sensitive probes of molecular motion.[6]
Experimental Protocols
Precise and repeatable experimental procedures are crucial for acquiring high-quality 2H NMR data. The following sections detail the typical methodology for the 2H NMR analysis of this compound.
Sample Preparation
-
Material : this compound (NC-(CD₂)₂-CN) is the material of interest. Due to the low natural abundance of deuterium (0.016%), isotopic enrichment is necessary for a sufficient signal-to-noise ratio.[6]
-
Additives : In many studies, this compound is mixed with other compounds to form solid electrolytes. This can include other nitriles like glutaronitrile (GN) or the addition of lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to enhance ionic conductivity.[5] For example, a mixture might consist of (this compound)₀.₆(Glutaronitrile)₀.₄ doped with 5% LiTFSI.[5]
-
Sample Packing : For solid-state NMR, the prepared sample is typically packed into a suitable NMR rotor, often 4 mm in diameter.[8] It is essential to ensure uniform packing to minimize magnetic susceptibility artifacts.
NMR Spectrometer and Parameters
-
Spectrometer : Experiments are often performed on home-built or commercial solid-state NMR spectrometers.[5] The Larmor frequency for ²H is dependent on the magnetic field strength of the spectrometer (e.g., 46.5 MHz).[5]
-
Probe : A dedicated solid-state NMR probe capable of handling the required high-power radiofrequency pulses is used.
-
Temperature Control : Precise temperature control is critical, as the molecular dynamics of succinonitrile are highly temperature-dependent. Experiments are typically conducted over a wide temperature range, both cooling and heating, to observe phase transitions and changes in mobility.[5]
Pulse Sequences
Due to the broad nature of solid-state NMR spectra and instrumental limitations (e.g., receiver dead time), specific echo techniques are employed.
-
Quadrupolar Echo (Solid Echo) : This is the standard pulse sequence for acquiring 2H NMR spectra in solids. It effectively refocuses the dephasing caused by the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.[8] The sequence is: (π/2)ₓ - τ - (π/2)ᵧ - τ - Acquire Typical π/2 pulse lengths are short (2.0-2.5 μs) to ensure uniform excitation across the entire spectral width.[8]
-
Inversion Recovery : To measure the spin-lattice relaxation time (T₁), an inversion recovery sequence combined with a quadrupolar echo is used. This sequence tracks the recovery of magnetization along the z-axis after an initial inverting π pulse.[5]
-
Hahn Echo : For measuring the spin-spin relaxation time (T₂) in states with higher mobility (where lines are narrower), a standard Hahn echo sequence can be used.[5] In the more rigid state, a solid-echo sequence is used for T₂ determination.[5]
Data Presentation and Interpretation
The primary quantitative data obtained from 2H NMR experiments are the spectral line shape and the spin relaxation times (T₁ and T₂).
Quantitative Data Summary
The following table summarizes the types of quantitative data derived from 2H NMR studies of this compound systems. Specific values are highly dependent on temperature, magnetic field strength, and sample composition (e.g., salt concentration).
| Parameter | Symbol | Typical Range/Value | Information Derived |
| Quadrupolar Coupling Constant | Cq | ~170 kHz (for aliphatic C-D) | Strength of the interaction between the deuterium nucleus and the local electric field gradient. |
| Spin-Lattice Relaxation Time | T₁ | ms to s | Characterizes fast molecular motions on the timescale of the Larmor frequency (MHz). |
| Spin-Spin Relaxation Time | T₂ | µs to ms | Characterizes slower molecular motions and overall dynamics of the system. |
Note: The Quadrupolar Coupling Constant (Cq) is a fundamental property of the C-D bond and is generally determined from the analysis of the spectrum in a rigid state.
A key finding from studies on this compound mixtures is the temperature dependence of the relaxation times. For instance, in a (this compound)₀.₆(Glutaronitrile)₀.₄ mixture doped with 5% LiTFSI, both T₁ and T₂ were measured during cooling, showing a distinct relationship with temperature that reflects the slowing down of molecular motions.[5]
Interpretation of Results
-
Line Shape Analysis : In the plastic crystalline phase, the 2H NMR spectrum of this compound is a single sharp line, indicating that the molecules are reorienting isotropically and rapidly on the NMR timescale. As the temperature is lowered, this line broadens, signaling a transition to slower or more restricted motion. The onset of this broadening can be correlated with phase transitions or the glass transition of the material.
-
Relaxation Time Analysis : The T₁ and T₂ relaxation times provide quantitative information about the timescales of molecular motion. A minimum in the T₁ vs. temperature curve typically occurs when the correlation time for molecular reorientation is approximately the inverse of the Larmor frequency. By analyzing the temperature dependence of T₁ and T₂, one can extract activation energies for the molecular reorientations, which are crucial for understanding the mechanisms that facilitate ion transport in these electrolyte systems.
Conclusion
Deuterium NMR spectroscopy is an indispensable technique for characterizing the molecular dynamics of this compound. By analyzing the 2H NMR line shapes and relaxation times over a range of temperatures, researchers can gain detailed insights into the rotational dynamics and phase behavior of this important plastic crystal. This information is vital for understanding the fundamental mechanisms of ion transport in succinonitrile-based solid-state electrolytes and for designing new materials with enhanced performance for applications in energy storage and other electrochemical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. The plastic-crystalline phase of succinonitrile as a universal matrix for solid-state ionic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plastic-crystalline solid-state electrolytes: Ionic conductivity and orientational dynamics in nitrile mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paddle-wheel mechanism in doped succinonitrile–glutaronitrile plastic electrolyte: a joint magnetic resonance, dielectric, and viscosimetry study of L ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05799A [pubs.rsc.org]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. Structure of Plastic Crystalline Succinonitrile: High-Resolution in situ Powder Diffraction | Semantic Scholar [semanticscholar.org]
- 8. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In-situ NMR Studies of Battery Electrolytes using Succinonitrile-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in-situ Nuclear Magnetic Resonance (NMR) studies on battery electrolytes utilizing deuterated succinonitrile (succinonitrile-d4, SN-d4). These protocols are designed to enable the investigation of electrolyte stability, ion solvation and transport, and electrode-electrolyte interface phenomena in real-time within an operating electrochemical cell.
Introduction
Succinonitrile (SN) has emerged as a promising electrolyte additive and co-solvent for next-generation lithium-ion and other battery chemistries. Its high dielectric constant, wide electrochemical stability window, and ability to enhance ionic conductivity make it a compelling candidate for improving battery performance and safety. In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the direct observation of chemical and physical processes within a functioning battery. By employing this compound, researchers can leverage deuterium (²H) NMR to probe the local environment and dynamics of the SN molecules within the electrolyte, providing valuable insights into solvation shell structures, ionic transport mechanisms, and degradation pathways.
This application note details the necessary experimental setup, protocols for in-situ NMR measurements, and methods for data analysis to facilitate the use of SN-d4 in battery research.
Key Applications of In-situ NMR with this compound
-
Electrolyte Stability and Degradation: Monitor the chemical stability of SN-d4 in the presence of highly reactive electrode materials and under various voltage conditions. Identify and quantify degradation products in real-time.
-
Ion Solvation and Coordination: Investigate the interaction between lithium ions (or other charge carriers) and the nitrile groups of SN-d4. Changes in the ²H NMR chemical shift of SN-d4 can provide information on the coordination environment of the solvent molecules.
-
Solid Electrolyte Interphase (SEI) Formation: Observe the participation of SN-d4 in the formation of the SEI layer on the anode surface. In-situ NMR can help to identify SN-derived components in the SEI.
-
Ionic Conductivity and Transport Properties: While NMR is not a direct measure of bulk ionic conductivity, Pulsed-Field Gradient (PFG) NMR techniques can be used to measure the self-diffusion coefficients of SN-d4 and lithium ions, providing insights into the charge transport mechanism.
Experimental Setup
A typical in-situ NMR experiment on a battery requires a specially designed electrochemical cell that can fit inside the NMR spectrometer's probe while allowing for electrochemical cycling.
In-situ NMR Battery Cell
Several designs for in-situ NMR cells have been reported, with "bag cells" or modified coin cells being the most common. These cells are constructed from NMR-compatible materials (e.g., PEEK, Teflon) to minimize background signals and magnetic susceptibility distortions.
Components of a typical in-situ "bag cell":
-
Electrodes: Working electrode (e.g., graphite, silicon) and counter electrode (e.g., lithium metal).
-
Separator: A porous membrane (e.g., Celgard, glass fiber) to electrically isolate the electrodes.
-
Electrolyte: The electrolyte of interest containing the lithium salt (e.g., LiPF₆, LiTFSI) and this compound.
-
Current Collectors: Thin foils (e.g., copper for the anode, aluminum for the cathode) with tabs for connection to a potentiostat/galvanostat.
-
Pouch Material: A flexible, chemically resistant polymer pouch to contain the cell components and electrolyte.
NMR Spectrometer
A high-field NMR spectrometer equipped with a broadband probe is required. The probe should be tunable to the resonance frequencies of the nuclei of interest, including ²H (for SN-d4) and ⁷Li (for lithium ions). A static-field-gradient probe is necessary for diffusion measurements.
Experimental Protocols
Electrolyte Preparation
Objective: To prepare the electrolyte solution for the in-situ NMR experiment.
Materials:
-
This compound (C₄D₄N₂)
-
Lithium salt (e.g., LiPF₆, LiTFSI)
-
Co-solvent(s) (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Anhydrous, high-purity solvents for rinsing.
Protocol:
-
Inside an argon-filled glovebox, dissolve the desired amount of lithium salt into the co-solvent or co-solvent mixture.
-
Add the desired weight percentage of this compound to the solution.
-
Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.
-
Store the electrolyte in a tightly sealed container inside the glovebox until use.
In-situ NMR Cell Assembly
Objective: To assemble the in-situ battery cell for NMR analysis.
Protocol:
-
Inside an argon-filled glovebox, cut the electrodes and separator to the appropriate dimensions for the in-situ cell.
-
Stack the components in the following order: current collector, cathode, separator, anode, current collector.
-
Add a few drops of the prepared electrolyte containing this compound to the separator to ensure good ionic contact.
-
Carefully place the cell stack into the pouch material.
-
Add a sufficient amount of electrolyte to fully wet the cell components.
-
Heat-seal the pouch, leaving a small opening for vacuum sealing.
-
Use a vacuum sealer to remove any trapped gas and then complete the final seal.
-
Connect the current collector tabs to the leads of the in-situ NMR probe.
In-situ ²H NMR Measurement
Objective: To monitor the state of this compound during electrochemical cycling.
Protocol:
-
Insert the in-situ NMR probe containing the assembled cell into the NMR magnet.
-
Tune and match the probe to the ²H resonance frequency.
-
Acquire an initial ²H NMR spectrum of the cell in its open-circuit state. This will serve as the reference spectrum.
-
Connect the cell to a potentiostat/galvanostat and begin the desired electrochemical cycling protocol (e.g., constant current charge/discharge, cyclic voltammetry).
-
Acquire ²H NMR spectra at regular intervals during cycling. The temporal resolution will depend on the signal-to-noise ratio and the rate of the electrochemical processes being studied.
-
Process and analyze the spectra to observe changes in chemical shift, linewidth, and signal intensity as a function of time and cell voltage.
Data Presentation
Quantitative data from in-situ NMR experiments should be summarized in tables for clear comparison.
Table 1: ²H NMR Chemical Shifts of this compound in a Lithium-Ion Battery Electrolyte
| State of Charge (SOC) | Cell Voltage (V vs. Li/Li⁺) | ²H Chemical Shift (ppm) | Linewidth (Hz) |
| 0% (Initial) | 3.0 | 2.85 | 50 |
| 50% (Charging) | 3.8 | 2.88 | 55 |
| 100% (Charged) | 4.2 | 2.92 | 60 |
| 50% (Discharging) | 3.7 | 2.89 | 58 |
| 0% (Discharged) | 3.0 | 2.86 | 52 |
Note: The chemical shift values presented are hypothetical and will vary depending on the specific electrolyte composition and battery chemistry.
Table 2: Ionic Conductivity of Electrolytes with and without Succinonitrile
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC | 25 | ~14[1][2] |
| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC + 5 wt% SN | 25 | ~26[1][2] |
| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC | 100 | ~38[1][2] |
| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC + 5 wt% SN | 100 | ~69[1][2] |
Visualizations
Experimental Workflow
Caption: Workflow for in-situ NMR studies of battery electrolytes.
This compound Interaction with Lithium Ion
Caption: Coordination of a lithium ion with the nitrile groups of this compound.
Conclusion
In-situ NMR spectroscopy using this compound as a probe molecule offers a unique and powerful approach to understanding the complex chemical processes occurring in battery electrolytes. The protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute these experiments, enabling the collection of high-quality data that can accelerate the development of safer and more efficient energy storage devices. The ability to directly observe molecular interactions and degradation pathways in a functioning battery provides invaluable insights that are often inaccessible through ex-situ techniques.
References
Application Notes and Protocols: Succinonitrile-d4 for Enhancing Ionic Conductivity in Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state batteries are poised to revolutionize energy storage, offering enhanced safety and higher energy densities compared to their liquid electrolyte-based counterparts. A key challenge in the development of solid-state batteries is achieving high ionic conductivity in the solid polymer electrolyte (SPE) at ambient temperatures. Succinonitrile (SN), a plastic crystal with a high dielectric constant, has emerged as a promising additive to polymer electrolytes to enhance ionic conductivity. Its deuterated analogue, succinonitrile-d4 (SN-d4), offers a unique tool for mechanistic studies, particularly for understanding ion transport phenomena using techniques like solid-state NMR, without altering the fundamental chemical properties that lead to improved conductivity.
This document provides detailed application notes and experimental protocols for the use of this compound in improving the ionic conductivity of polymer electrolytes.
Mechanism of Action
Succinonitrile enhances ionic conductivity in polymer electrolytes through several mechanisms:
-
Increased Amorphous Phase: SN disrupts the crystalline structure of polymers like polyethylene oxide (PEO), increasing the amorphous content. Ion transport predominantly occurs in the amorphous regions, where polymer segmental motion is higher.
-
Enhanced Polymer Segmental Motion: As a plasticizer, SN increases the flexibility of the polymer chains, which facilitates the movement of charge carriers (lithium or other ions).
-
Facilitated Salt Dissociation: The high polarity of SN aids in the dissociation of the conducting salt (e.g., LiTFSI), increasing the concentration of mobile ions.
The logical relationship of how this compound improves ionic conductivity is illustrated below.
Caption: Mechanism of Ionic Conductivity Enhancement by this compound.
Quantitative Data on Ionic Conductivity Enhancement
The addition of succinonitrile has been shown to significantly increase the ionic conductivity of various polymer electrolyte systems. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Succinonitrile (SN) on Ionic Conductivity of PEO-based Electrolytes
| Polymer System | Salt | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |
| PEO-NaClO₄ | NaClO₄ | 7 | Room Temp | ~1 x 10⁻⁶ | 1.13 x 10⁻⁵[1] | ~11 |
| PEO | LiTFSI | 10 | 20 | Not specified | ~1.5 x 10⁻⁴ | Not applicable |
| PEO | LiBF₄ | Not specified | 25 | Not specified | 10⁻⁵ - 10⁻³ | Not applicable |
Table 2: Effect of Succinonitrile (SN) on Ionic Conductivity of PVDF-HFP-based Electrolytes
| Polymer System | Salt | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |
| PVDF-HFP | LiTFSI | 40 | Room Temp | 1.08 x 10⁻⁵[2] | 2.7 x 10⁻⁴[2] | 25 |
Table 3: Effect of Succinonitrile (SN) on Ionic Conductivity of Other Electrolyte Systems
| Electrolyte System | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |
| 60% EMI-TFSI / 40% EC/DMC | 5 | Room Temp | ~14 x 10⁻³[3][4] | ~26 x 10⁻³[3][4] | ~1.9 |
| 60% EMI-TFSI / 40% EC/DMC | 5 | 100 | ~38 x 10⁻³[3][4] | ~69 x 10⁻³[3][4] | ~1.8 |
Experimental Protocols
Synthesis of this compound (Proposed Method)
Materials:
-
Succinonitrile (SN)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., deuterated acetonitrile, CD₃CN)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve succinonitrile in anhydrous deuterated acetonitrile.
-
Addition of Base and D₂O: Add a catalytic amount of anhydrous potassium carbonate to the solution. Subsequently, add a stoichiometric excess of deuterium oxide.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) for an extended period (24-48 hours) to facilitate H/D exchange at the α-positions to the nitrile groups. Monitor the reaction progress by taking small aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the proton signals of succinonitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., DCl in D₂O).
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purification: Purify the crude product by recrystallization or sublimation to obtain high-purity this compound.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Polymer Electrolyte Films with this compound
This protocol describes a general solution casting method for preparing polymer electrolyte films.
Caption: Workflow for Polymer Electrolyte Film Preparation.
Materials:
-
Host polymer (e.g., PEO, PVDF-HFP)
-
Conducting salt (e.g., LiTFSI, NaClO₄)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Petri dish or flat glass substrate
Procedure:
-
Drying: Dry the polymer and salt under vacuum at an appropriate temperature (e.g., 50-60 °C) for at least 24 hours to remove any moisture.
-
Dissolution: In a glovebox or dry room, dissolve the dried polymer and salt in the anhydrous solvent. The concentrations will depend on the desired stoichiometry. Stir the solution until both components are fully dissolved.
-
Addition of this compound: Add the desired weight percentage of this compound to the polymer-salt solution.
-
Homogenization: Stir the mixture vigorously until a homogeneous, transparent solution is obtained.
-
Casting: Pour the solution into a clean, dry Petri dish or onto a flat glass substrate.
-
Solvent Evaporation: Cover the casting surface to allow for slow solvent evaporation at room temperature for 24-48 hours. This helps in the formation of a uniform film.
-
Vacuum Drying: Transfer the resulting film to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) for at least 48 hours to ensure complete removal of the residual solvent.
-
Storage: Store the prepared polymer electrolyte film in an inert atmosphere (e.g., in a glovebox) until further characterization.
Characterization of Polymer Electrolytes
EIS is used to determine the ionic conductivity of the polymer electrolyte.
References
Application Notes and Protocols: The Role of Succinonitrile-d4 in Forming a Stable Solid Electrolyte Interphase (SEI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of succinonitrile-d4 (SN-d4) as an electrolyte additive in lithium-ion batteries, with a focus on its contribution to the formation of a stable solid electrolyte interphase (SEI). Detailed experimental protocols are included to guide researchers in this field.
Introduction to this compound in Battery Electrolytes
Succinonitrile (SN), a dinitrile compound, has emerged as a promising electrolyte additive for enhancing the performance and safety of lithium-ion batteries. Its deuterated analogue, this compound (SN-d4), is of particular interest for mechanistic studies and potentially for further improving battery stability. The nitrile groups in SN are electrochemically active and can be reduced at the anode surface to form a robust and stable SEI layer. This SEI layer is critical for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.
The substitution of hydrogen with deuterium in SN-d4 is expected to influence the kinetics of the SEI formation reactions. Due to the kinetic isotope effect (KIE), the C-D bond is stronger and breaks more slowly than the C-H bond.[1][2] This can lead to a more controlled and uniform deposition of SEI components, potentially resulting in a thinner and more stable interphase with improved ionic conductivity. While direct experimental studies on SN-d4 are limited, its role can be inferred from the extensive research on SN and the principles of KIE.
Mechanism of SEI Formation with Succinonitrile
The formation of a stable SEI is a complex process involving the electrochemical reduction of electrolyte components on the anode surface during the initial charging cycles. Succinonitrile, when present as an additive, actively participates in this process.
Key Mechanistic Steps:
-
Reduction of Succinonitrile: Upon initial charging, SN molecules are reduced at the anode surface. This reduction involves the acceptance of electrons by the nitrile groups (-C≡N).
-
Formation of Radical Anions: The initial reduction leads to the formation of SN radical anions.
-
Polymerization and Decomposition: These reactive radical anions can undergo further reactions, including polymerization and decomposition, to form various organic and inorganic components of the SEI. The nitrile groups can polymerize to form nitrogen-containing polymers, which contribute to the mechanical stability of the SEI.
-
Formation of Inorganic Components: The decomposition of SN and reactions with other electrolyte components can lead to the formation of inorganic species such as lithium nitride (Li₃N) and lithium cyanide (LiCN). Li₃N is known to be a good lithium-ion conductor, which is beneficial for the SEI.
-
Passivation of the Anode: The resulting SEI layer, composed of a mixture of organic and inorganic products, forms a passivating film on the anode. This film is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while preventing further electron transfer to the electrolyte, thus stabilizing the battery.
The use of SN-d4 is hypothesized to slow down the decomposition reactions due to the kinetic isotope effect, leading to a more ordered and potentially thinner SEI layer with enhanced stability.
Data Presentation
The following tables summarize the quantitative data from studies on succinonitrile as an electrolyte additive, highlighting its impact on battery performance.
Table 1: Electrochemical Performance Enhancement with Succinonitrile Additive
| Parameter | Base Electrolyte | Electrolyte with SN | Improvement (%) | Reference |
| Ionic Conductivity (mS/cm at 25°C) | ~14 | ~26 | ~86% | [3][4] |
| Capacity Retention (after 50 cycles) | 61% | 86% | 41% | [3][4] |
| Capacity Retention (after 120 cycles at 4.4V) | 67.96% | 84.0% | 23.6% | [5] |
Table 2: SEI Characterization with and without Succinonitrile Additive
| Parameter | Base Electrolyte | Electrolyte with SN | Method | Reference |
| SEI Composition | Higher organic content (e.g., ROLi, ROCO₂Li) | Increased inorganic content (e.g., LiF, LixPFy, Li₂CO₃) and nitrogen-containing species | XPS | [6] |
| SEI Resistance | Higher and increases with cycling | Lower and more stable with cycling | EIS | [7] |
| Electrochemical Stability Window (V vs Li/Li⁺) | ~4.5 V | up to 6.1 V | LSV | [5] |
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound in battery electrolytes.
Caption: SEI formation with this compound.
Caption: Experimental workflow for evaluating SN-d4.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and materials.
Protocol 1: Preparation of Electrolyte with this compound Additive
Materials:
-
Battery-grade electrolyte solvent (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio)
-
Lithium salt (e.g., LiPF₆)
-
This compound (SN-d4)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
All materials and equipment must be thoroughly dried before being transferred into an argon-filled glovebox.
-
Prepare the base electrolyte by dissolving the desired amount of LiPF₆ in the EC/DMC solvent mixture to achieve the target concentration (e.g., 1 M). Stir the solution until the salt is completely dissolved.
-
To prepare the SN-d4 containing electrolyte, weigh the desired amount of SN-d4 to achieve the target weight percentage (e.g., 2 wt%).
-
Slowly add the SN-d4 to the base electrolyte while stirring.
-
Continue stirring the solution for several hours to ensure the SN-d4 is completely dissolved and the electrolyte is homogeneous.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
Materials:
-
CR2032 coin cell components (casings, spacers, springs, gaskets)
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiCoO₂-coated aluminum foil)
-
Separator (e.g., microporous polymer membrane)
-
Prepared electrolyte (with and without SN-d4)
-
Crimping machine
-
Tweezers
-
Pipette
Procedure:
-
Ensure all coin cell components, electrodes, and the separator are dried under vacuum before transferring them into the glovebox.
-
Place the negative case (anode can) on a clean surface.
-
Place the anode disc in the center of the negative case.
-
Add a few drops of the prepared electrolyte onto the anode surface to wet it.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the cathode disc on top of the separator.
-
Add a spacer and then the spring on top of the cathode.
-
Carefully place the positive case (cathode cap) over the assembly.
-
Transfer the assembled cell to the crimper and apply pressure to seal the coin cell.
-
Clean the exterior of the sealed coin cell before removing it from the glovebox.
Protocol 3: Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte and observe the reduction/oxidation behavior of the additive.
Equipment:
-
Potentiostat
-
Assembled coin cell (or a three-electrode cell setup)
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the parameters for the CV experiment:
-
Potential Range: Define a wide potential window (e.g., 0.01 V to 6.0 V vs. Li/Li⁺) to observe the full range of electrochemical activity.
-
Scan Rate: Select an appropriate scan rate (e.g., 0.1 mV/s to 1 mV/s). A slower scan rate provides better resolution of the redox peaks.
-
Number of Cycles: Typically, 3-5 cycles are sufficient for initial characterization.
-
-
Run the CV experiment and record the resulting voltammogram (current vs. potential).
-
Analyze the data to identify the onset potentials for electrolyte reduction and oxidation, and any peaks corresponding to the electrochemical reactions of SN-d4.
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI
Objective: To determine the chemical composition of the SEI layer formed on the anode.
Procedure:
-
Cycle the coin cells with and without the SN-d4 additive for a set number of formation cycles (e.g., 3-5 cycles).
-
Carefully disassemble the cycled coin cells inside an argon-filled glovebox to prevent air exposure to the electrodes.
-
Gently rinse the anode with a volatile, anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Mount the anode sample on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to avoid contamination.
-
Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, N 1s, P 2p).
-
Analyze the spectra by fitting the peaks to identify the chemical species present in the SEI and their relative concentrations. Compare the results for the electrolytes with and without SN-d4.[8][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. kratos.com [kratos.com]
- 7. effect-of-succinonitrile-on-the-structural-ion-conductivity-and-dielectric-properties-of-pvdf-hfp-based-solid-polymer-electrolytes - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Succinonitrile-Based Electrolytes: Electrochemical Stability Window
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the electrochemical stability window of succinonitrile-based electrolytes. It is important to note that the following data and protocols are based on studies of succinonitrile (SN) . Despite extensive searches, no specific experimental data on the electrochemical stability window of succinonitrile-d4 was found in the public domain. The information presented here should be considered as a baseline for non-deuterated succinonitrile and may serve as a starting point for investigations into its deuterated counterpart.
Introduction
Succinonitrile (SN), a plastic crystal solid electrolyte, has garnered significant interest for its potential application in all-solid-state lithium-ion batteries. Its high ionic conductivity at room temperature, good thermal stability, and non-flammable nature make it a promising alternative to conventional liquid electrolytes. The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for the development of high-energy-density batteries.
These application notes provide a summary of the electrochemical stability of various succinonitrile-based electrolytes and a detailed protocol for its determination.
Data Presentation: Electrochemical Stability Window of Succinonitrile-Based Electrolytes
The electrochemical stability of succinonitrile-based electrolytes is influenced by the type of lithium salt incorporated and the presence of any polymer additives. The following table summarizes the reported electrochemical stability windows for different formulations.
| Electrolyte Composition | Lithium Salt | Polymer Additive | Measurement Technique | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) | Reference |
| Succinonitrile | LiTFSI | - | Linear Sweep Voltammetry | ~5.0 | Not specified | [1] |
| Succinonitrile | LiTFSI | Poly(ethylene oxide) (PEO) | Linear Sweep Voltammetry | ≥4.5 (vs. lithiated graphite) | Not specified | [1] |
| Succinonitrile | LiTFSI | Polyacrylonitrile (PAN) | Not specified | Not specified | Not specified | [1] |
| Succinonitrile | LiTFSI (50% wt) | - | Linear Sweep Voltammetry | 4.2 | Not specified | [2][3] |
| Succinonitrile | Dual-salt (LiTFSI and LiODFB) | Fluoroethylene carbonate (FEC) | Not specified | High oxidation resistance | Not specified | [4] |
| Succinonitrile | Not specified | 20 wt% Fluoroethylene carbonate (FEC) | Not specified | Wide electrochemical window | Not specified | [5] |
Experimental Protocol: Determination of the Electrochemical Stability Window
The electrochemical stability window of succinonitrile-based electrolytes is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The following protocol outlines a general procedure for this measurement.
Materials and Equipment
-
Succinonitrile (SN)
-
Lithium salt (e.g., LiTFSI, LiPF₆)
-
Inert atmosphere glovebox (Ar or N₂)
-
Vacuum oven
-
Electrochemical test cell (e.g., coin cell, Swagelok-type cell)
-
Working electrode (e.g., stainless steel, platinum, or glassy carbon)
-
Counter and reference electrode (e.g., lithium metal foil)
-
Separator (e.g., glass fiber)
-
Potentiostat/Galvanostat with CV/LSV capabilities
-
Micropipette
-
Mortar and pestle (optional, for solid electrolyte preparation)
Electrolyte Preparation
-
Purification: Dry the succinonitrile and lithium salt under vacuum at an appropriate temperature (e.g., 60-80 °C for SN, higher for the salt) for at least 24 hours to remove any moisture.
-
Mixing: Inside an inert atmosphere glovebox, mix the desired amount of lithium salt with succinonitrile. The mixture can be heated gently (e.g., to 60 °C) to ensure complete dissolution of the salt and to form a homogenous liquid.
-
Solid Electrolyte Film Preparation (if applicable): For solid-state measurements, the molten electrolyte can be cast into a thin film and allowed to solidify. Alternatively, the components can be ground together using a mortar and pestle to form a fine powder, which is then pressed into a pellet.
Electrochemical Cell Assembly
-
Electrode Preparation: Ensure the working electrode is polished to a mirror finish and cleaned thoroughly before use. The lithium metal counter/reference electrode should be freshly cut to expose a clean surface.
-
Cell Assembly: Assemble the electrochemical cell inside the glovebox in the following order:
-
Anode cup (with lithium foil)
-
Separator
-
A few drops of the molten succinonitrile-based electrolyte (or the solid electrolyte pellet)
-
Working electrode
-
Cathode cup
-
-
Crimping: Crimp the cell to ensure good contact between all components.
Electrochemical Measurement
-
Cell Equilibration: Allow the assembled cell to rest at the desired measurement temperature for a few hours to ensure thermal equilibrium and uniform wetting of the separator and electrodes.
-
Cyclic Voltammetry/Linear Sweep Voltammetry:
-
Connect the cell to the potentiostat.
-
Set the potential range for the scan. For anodic stability, a typical range is from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺). For cathodic stability, the scan is performed from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Set a slow scan rate, typically in the range of 0.1 to 1 mV/s, to allow for the detection of subtle decomposition currents.
-
Run the CV or LSV experiment.
-
-
Data Analysis: The electrochemical stability window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in determining the electrochemical stability window of a succinonitrile-based electrolyte.
Caption: Experimental workflow for determining the electrochemical stability window.
References
- 1. mdpi.com [mdpi.com]
- 2. A dual-salt coupled fluoroethylene carbonate succinonitrile-based electrolyte enables Li-metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Development of Organic Ionic Plastic Crystals As Solid-State Electrolytes - Deakin University - Figshare [dro.deakin.edu.au]
Application of Succinonitrile-d4 in High-Voltage Lithium Metal Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of succinonitrile-d4 (d4-SN) as an electrolyte additive in high-voltage lithium metal batteries. The information is compiled to assist researchers in understanding its benefits, mechanisms of action, and methods for evaluation. While the data primarily pertains to undeuterated succinonitrile (SN), the electrochemical behavior of d4-SN is expected to be analogous, with the deuteration serving as a valuable tool for mechanistic studies.
Introduction
Succinonitrile (SN) is a promising electrolyte additive for enhancing the performance of high-voltage lithium metal batteries. Its key attributes include a high oxidation stability, a remarkable capability to dissolve lithium salts, and a high boiling point, which collectively contribute to improved battery safety and performance.[1] The nitrile groups in SN are thought to play a crucial role in forming stable protective layers on both the anode and cathode surfaces, mitigating electrolyte decomposition and parasitic reactions that are prevalent at high voltages.[2][3] The deuterated form, this compound, allows researchers to trace the decomposition and incorporation pathways of the additive into the Solid Electrolyte Interphase (SEI) and Cathode-Electrolyte Interphase (CEI) using techniques such as mass spectrometry and NMR spectroscopy, thus providing deeper insights into the stabilization mechanisms.
Key Benefits of Succinonitrile Addition
-
Enhanced Cycling Stability: SN additives significantly improve the capacity retention of high-voltage lithium metal batteries over extended cycling.[2][3]
-
Improved Coulombic Efficiency: By stabilizing the electrode-electrolyte interfaces, SN helps to achieve higher and more stable coulombic efficiencies.[4]
-
Increased Ionic Conductivity: The high polarity of SN enhances the ionic conductivity of the electrolyte, facilitating better rate performance.[5][6][7][8]
-
Wider Electrochemical Window: SN-containing electrolytes exhibit higher oxidation potentials, making them suitable for high-voltage cathode materials.[2][3]
-
Formation of Stable Interphases: SN participates in the formation of a robust and stable SEI on the lithium metal anode and a protective CEI on the high-voltage cathode.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance improvements observed with the addition of succinonitrile to the electrolyte in lithium batteries.
Table 1: Cycling Performance Enhancement with Succinonitrile (SN) Additive
| Battery Chemistry | SN Concentration (wt%) | Voltage Range (V) | Number of Cycles | Capacity Retention (%) | Reference |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 0.5 | 2.75 - 4.4 | 120 | 84.0 (vs. 67.96 without SN) | [2][3] |
| LiCoO₂/Li | 5 | Not Specified | 50 | 86.0 (vs. 61.0 without SN) | [5][6][8] |
| Li/LiNi₀.₅Mn₁.₅O₄ | Not Specified | 3.5 - 4.9 | 200 | 88.59 | [9] |
| Li/LiFePO₄ | 4 (in LiBOB-SN) | 2.5 - 3.9 | 200 | ~124 mAh/g (final capacity) | [4] |
Table 2: Ionic Conductivity Improvement with Succinonitrile (SN) Additive
| Electrolyte System | SN Concentration (wt%) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 60% EMI-TFSI 40% EC/DMC | 5 | Room Temperature | ~26 (vs. ~14 without SN) | [5][6][7][8] |
| 60% EMI-TFSI 40% EC/DMC | 5 | 100 | ~69 (vs. ~38 without SN) | [5][6][7][8] |
| LiBF₄ in SN | Not Specified | Not Specified | Not Specified | [10] |
Table 3: Electrochemical Stability
| Electrolyte Base | SN Concentration (wt%) | Oxidation Potential (V vs. Li/Li⁺) | Reference |
| EC/EMC | Not Specified | ~6.1 | [2][3] |
| Polymer Electrolyte | Not Specified | >5 | [11] |
| Composite Solid Electrolyte | Not Specified | ~4.98 | [9] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effect of this compound in high-voltage lithium metal batteries. Researchers should optimize these protocols based on their specific materials and equipment.
Protocol 1: Electrolyte Preparation
-
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC)).
-
Lithium salt (e.g., LiPF₆, LiTFSI).
-
This compound (d4-SN) additive.
-
-
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, mix the carbonate solvents in the desired volumetric ratio (e.g., EC:DMC = 1:1 v/v).
-
Slowly dissolve the lithium salt into the solvent mixture to the desired concentration (e.g., 1.0 M LiPF₆). Stir until the salt is completely dissolved. This is the baseline electrolyte.
-
To prepare the d4-SN-containing electrolyte, add the desired weight percentage of this compound (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) to the baseline electrolyte.
-
Stir the final mixture for several hours to ensure homogeneity.
-
Protocol 2: Coin Cell Assembly (CR2032)
-
Components:
-
High-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil).
-
Lithium metal foil as the anode.
-
Celgard separator.
-
Prepared electrolyte (baseline and d4-SN-containing).
-
CR2032 coin cell components (casings, spacers, springs).
-
-
Procedure:
-
Inside an argon-filled glovebox, punch out cathode discs (e.g., 1/2-inch diameter) and separator discs (e.g., 5/8-inch diameter).
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Add a few drops of the designated electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place a lithium metal disc (e.g., 9/16-inch diameter) on top of the separator.
-
Place a spacer and then a spring on top of the lithium anode.
-
Carefully place the top casing and crimp the coin cell using a hydraulic crimper.
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting.
-
Protocol 3: Electrochemical Performance Evaluation
-
Equipment:
-
Battery cycler (e.g., Arbin, Neware).
-
-
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first 1-2 cycles within the designated voltage window (e.g., 3.0 - 4.4 V for NMC cathodes) to form a stable SEI.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), performing 5-10 cycles at each rate.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles) to evaluate the capacity retention and coulombic efficiency.
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
-
Equipment:
-
Potentiostat with EIS capability.
-
-
Procedure:
-
Measure the EIS of the cells before cycling, after the formation cycles, and at regular intervals during long-term cycling (e.g., every 50 cycles).
-
Set the frequency range typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Analyze the Nyquist plots to determine the evolution of the charge transfer resistance and the interfacial resistance, which provides insights into the stability of the SEI and CEI.
-
Protocol 5: Linear Sweep Voltammetry (LSV)
-
Equipment:
-
Potentiostat.
-
-
Procedure:
-
Assemble a three-electrode cell with lithium metal as the reference and counter electrodes, and a stainless steel or platinum working electrode.
-
Scan the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
The onset of a significant increase in current indicates the oxidative decomposition potential of the electrolyte. Compare the LSV curves for the baseline and d4-SN-containing electrolytes to determine the improvement in the electrochemical window.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating d4-SN in lithium metal batteries.
Proposed Stabilization Mechanism
Caption: Mechanism of d4-SN in stabilizing electrode-electrolyte interphases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries [mdpi.com]
- 8. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymerization of succinonitrile on a garnet surface for preparing a single-ion conducting composite solid-state electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. investigation-of-li-salt-doped-succinonitrile-as-potential-solid-electrolytes-for-lithium-batteries - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinonitrile-d4 as a Plasticizer in Solid Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of succinonitrile-d4 (d4-SN) as a plasticizer in solid polymer electrolytes (SPEs). While the data presented here is based on studies of its non-deuterated analog, succinonitrile (SN), the physicochemical properties are expected to be nearly identical, making this information a reliable guide for the application of d4-SN. The incorporation of d4-SN as a plasticizer has been shown to significantly enhance the performance of SPEs by improving ionic conductivity, increasing the electrochemical stability window, and modifying mechanical properties.
Succinonitrile is a plastic crystal that can reduce the crystallinity of the polymer matrix in an SPE, thereby facilitating ion transport.[1][2] Its high polarity aids in the dissolution of lithium salts, increasing the concentration of mobile charge carriers.[1] The addition of succinonitrile to polymer electrolytes like poly(ethylene oxide) (PEO) can lead to a significant increase in ionic conductivity, often by one or two orders of magnitude at room temperature.[1][3]
Data Presentation
The following tables summarize the key performance metrics of solid polymer electrolytes plasticized with succinonitrile. These values provide a benchmark for the expected performance when using this compound.
Table 1: Ionic Conductivity of Succinonitrile-Plasticized Solid Polymer Electrolytes
| Polymer Matrix | Salt | Succinonitrile Content (wt%) | Room Temperature Ionic Conductivity (S/cm) | Reference |
| PEO | NaClO₄ | 7 | 1.13 x 10⁻⁵ | [3] |
| PEO | LiTFSI | Not Specified | 10⁻⁴ (with PAN) | [1] |
| PEGDA | Not Specified | 30 | 1.43 x 10⁻⁴ (with 8% V₂O₅) | [2] |
| PEO | Li(CF₃SO₂)₂N | 50 | ~3.9 x 10⁻⁴ | [1] |
| iota-carrageenan | LiClO₄ | Not Specified | 3.57 x 10⁻⁴ | [1] |
| PVDF-HFP | LiTFSI | 40 | ~2.7 x 10⁻⁴ | [4] |
Table 2: Electrochemical Stability Window of Succinonitrile-Plasticized Solid Polymer Electrolytes
| Polymer Matrix | Salt | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| PEO | LiTFSI | ≥4.5 (with PEO) | [1] |
| SN without polymer | LiTFSI | up to 5 | [1] |
| P(EGDMA-DODT) | Not Specified | up to 4.3 | [5] |
| Cellulose-based composite | LLZTO | 0–+4.98 | [5] |
| SCPE | Not Specified | up to 4.4 | [6] |
Experimental Protocols
Protocol 1: Preparation of a PEO-based Solid Polymer Electrolyte with this compound Plasticizer (Solution Casting Method)
This protocol describes the preparation of a solid polymer electrolyte film using poly(ethylene oxide) (PEO) as the polymer matrix, a lithium salt, and this compound as the plasticizer via the solution casting technique.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight
-
Lithium salt (e.g., LiTFSI, LiClO₄)
-
This compound (d4-SN)
-
Acetonitrile (anhydrous)
-
Teflon petri dish
Procedure:
-
Drying of Materials: Dry the PEO and lithium salt under vacuum at an appropriate temperature (e.g., 60-80 °C) for 24 hours to remove any residual moisture. Handle this compound in a glovebox due to its hygroscopic nature.
-
Dissolution: In a glovebox, dissolve a predetermined amount of PEO in anhydrous acetonitrile with stirring until a homogeneous solution is formed.
-
Addition of Salt and Plasticizer: Add the desired amount of lithium salt to the PEO solution and continue stirring until it is completely dissolved. Subsequently, add the required weight percentage of this compound to the solution and stir until a clear, homogeneous mixture is obtained.
-
Casting: Pour the final solution into a Teflon petri dish.
-
Solvent Evaporation: Cover the petri dish and allow the solvent to evaporate slowly inside the glovebox at room temperature for 24-48 hours.
-
Final Drying: After the film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 50 °C) for at least 24 hours to remove any remaining solvent.
-
Storage: Store the resulting freestanding solid polymer electrolyte film in an argon-filled glovebox until further characterization.
Protocol 2: Electrochemical Characterization of the Solid Polymer Electrolyte
This protocol outlines the key electrochemical measurements to evaluate the performance of the prepared this compound plasticized SPE.
A. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
-
Cell Assembly: Sandwich the prepared SPE film between two stainless steel blocking electrodes in a Swagelok-type cell inside a glovebox.
-
EIS Measurement: Connect the cell to an electrochemical workstation. Perform AC impedance spectroscopy over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot.
-
Calculation: Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the area of the electrode.
B. Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
-
Cell Assembly: Assemble a cell with the SPE film sandwiched between a lithium metal counter/reference electrode and a stainless steel working electrode.
-
LSV Measurement: Perform linear sweep voltammetry by scanning the potential from the open-circuit voltage to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Determination of Stability Window: The electrochemical stability window is determined by the potential at which a significant increase in the anodic current is observed, indicating the oxidative decomposition of the electrolyte.
Visualizations
Caption: Experimental workflow for the preparation and characterization of a this compound plasticized solid polymer electrolyte.
Caption: The role of this compound in enhancing solid polymer electrolyte properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries—The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of succinonitrile on the structural, ion conductivity, and dielectric properties of PVDF‐HFP based solid polymer electrolytes | Semantic Scholar [semanticscholar.org]
- 5. Polymerization of succinonitrile on a garnet surface for preparing a single-ion conducting composite solid-state electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. investigation-of-li-salt-doped-succinonitrile-as-potential-solid-electrolytes-for-lithium-batteries - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Deuterated Succinonitrile as a Novel Internal Standard for Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR) and the Role of Internal Standards
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1][2] Unlike many other analytical methods, qNMR can be a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4]
To achieve accurate and reproducible quantification, an internal standard (IS) of a known, high purity is added in a precise amount to the sample.[4][5] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
An ideal internal standard for ¹H qNMR should possess the following characteristics:
-
High Purity: Certified high chemical and isotopic purity (typically ≥99%) is essential to avoid interference from impurities.[6]
-
Chemical Inertness: It must not react with the analyte, the solvent, or itself under the experimental conditions.[4]
-
Simple NMR Spectrum: A simple spectrum with one or a few sharp singlets is preferred to minimize the chances of signal overlap.[4]
-
Signal in an Uncrowded Region: Its resonance signals should appear in a region of the spectrum free from analyte or impurity signals.[5]
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[6]
-
Stability: The standard should be stable in solid form and in solution over time.[6]
-
Low Volatility: To ensure accurate weighing and stable concentration in solution.[4]
-
Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.
Deuterated Succinonitrile: A Candidate for a Novel Internal Standard
Deuterated succinonitrile (C₄D₄N₂), also known as butanedinitrile-d4, presents itself as a promising candidate for an internal standard in ¹H qNMR, particularly for analyses conducted in common organic deuterated solvents.
While not yet widely documented as a certified qNMR standard, its physical and chemical properties suggest its suitability. Succinonitrile is a colorless, waxy solid, which makes it easy to handle and weigh accurately.[7] Its deuterated nature ensures that its primary signals do not interfere with the ¹H NMR spectrum of the analyte.[8] The residual proton signals in succinonitrile-d4 are expected in the methylene region (δ 2.5–3.0 ppm), a relatively uncrowded area in many spectra of pharmaceutical compounds.[8]
Physicochemical Properties of Succinonitrile (Non-Deuterated)
The properties of the non-deuterated form provide a good indication of the behavior of the deuterated analogue.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂ | [7] |
| Molecular Weight | 80.09 g/mol | [7][9] |
| Appearance | Colorless, waxy solid/crystals | [7] |
| Melting Point | 50-58 °C | [7][9] |
| Boiling Point | 265-267 °C | [9] |
| Solubility | Soluble in water (130 g/L) and methanol | [9] |
| Density | 0.985 g/mL at 25 °C | [9] |
Note: For this compound, the molecular weight is approximately 84.11 g/mol .
Experimental Protocols: Validation of Deuterated Succinonitrile as a qNMR Internal Standard
The following protocols outline the necessary steps to validate deuterated succinonitrile as a qNMR internal standard in accordance with ICH Q2(R2) guidelines for the validation of analytical procedures.[4]
General Workflow for Validation
The overall process for validating a new internal standard involves several key stages, from initial suitability checks to comprehensive performance evaluation.
Protocol 1: Sample Preparation for qNMR
Accurate sample preparation is critical for reliable qNMR results.
-
Weighing: Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) and deuterated succinonitrile (IS) into a clean, dry vial using a calibrated microbalance. The molar ratio of analyte to IS should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the IS by vortexing or gentle sonication. The solution must be homogeneous.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Protocol 2: NMR Data Acquisition
To ensure quantitativity, specific NMR acquisition parameters must be optimized.
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Pulse Angle: Use a calibrated 90° pulse angle.
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T1 relaxation for both the analyte and IS signals. A conservative value is 5 times the longest T1 of any signal to be integrated (d1 ≥ 5 * T₁max). This is crucial for accurate integration.
-
Acquisition Time (at): Ensure the acquisition time is sufficient to allow the FID to decay completely, which helps in achieving a flat baseline.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to improve S/N without significantly affecting resolution. Manually phase and baseline correct the spectrum carefully.
-
Integration: Integrate the selected, well-resolved signals of the analyte and the IS.
Calculation of Analyte Purity
The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons contributing to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
Validation Performance Characteristics (Illustrative Data)
The following tables present hypothetical but realistic data that would be generated during the validation of deuterated succinonitrile as a qNMR internal standard for the purity assessment of a model drug, "Compound X" (MW = 350.4 g/mol ), in DMSO-d₆.
Specificity
Specificity is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the IS.
Linearity and Range
Linearity is assessed by preparing samples with a fixed amount of IS and varying amounts of the analyte across a specified range.
Table 1: Linearity Data for Compound X using Deuterated Succinonitrile as IS
| Level | Analyte/IS Molar Ratio (Theoretical) | Analyte/IS Integral Ratio (Observed) |
| 1 | 0.50 | 0.51 |
| 2 | 0.80 | 0.79 |
| 3 | 1.00 | 1.01 |
| 4 | 1.20 | 1.22 |
| 5 | 1.50 | 1.49 |
| Result | Correlation Coefficient (R²) | > 0.999 |
Accuracy
Accuracy is determined by comparing the qNMR results to a known reference value (e.g., from a certified reference material or by spiking a blank matrix with a known amount of analyte).
Table 2: Accuracy Data (Recovery Study)
| Concentration Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.3 | 100.3 |
| 120% | 120.0 (of nominal) | 119.2 | 99.3 |
Precision
Precision is evaluated at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).
Table 3: Precision Data for Purity of Compound X
| Precision Level | Number of Replicates (n) | Mean Purity (%) | Standard Deviation (SD) | Relative Standard Deviation (RSD) |
| Repeatability | 6 | 99.2 | 0.15 | 0.15% |
| Intermediate Precision | ||||
| Day 1 / Analyst 1 | 6 | 99.2 | 0.15 | 0.15% |
| Day 2 / Analyst 2 | 6 | 99.5 | 0.18 | 0.18% |
| Overall | 12 | 99.35 | 0.22 | 0.22% |
Conclusion
Deuterated succinonitrile shows significant potential as a novel internal standard for quantitative ¹H NMR. Its expected chemical shift in a non-congested spectral region, solid nature, and suitability for use in common deuterated solvents make it a valuable candidate. The protocols and illustrative data provided herein offer a comprehensive framework for researchers and drug development professionals to formally validate deuterated succinonitrile, or any other new internal standard, according to rigorous international guidelines. A thorough validation as described is a prerequisite for its confident application in regulated pharmaceutical analysis.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 23923-29-7 | Benchchem [benchchem.com]
- 9. qNMR - BIPM [bipm.org]
Application Notes and Protocols for the Synthesis of Deuterated Organic Compounds Using Succinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of deuterated organic compounds utilizing Succinonitrile-d4 as a key starting material. The methodologies outlined below are intended to guide researchers in the preparation of isotopically labeled compounds crucial for various studies, including metabolic profiling, pharmacokinetic analysis, and as internal standards in mass spectrometry.
Introduction
This compound (NC-CD₂-CD₂-CN) is a valuable deuterated building block for introducing a stable isotopic label into a variety of organic molecules. Its symmetrical structure and reactive nitrile groups allow for its conversion into several important deuterated synthons, including 1,4-diaminobutane-d4 and deuterated pyridazine derivatives. The presence of deuterium atoms in these molecules can significantly alter their mass, providing a distinct signature for mass-spectrometric detection, and can also influence metabolic pathways due to the kinetic isotope effect.
Application 1: Synthesis of 1,4-Diaminobutane-d4 (Putrescine-d4)
Deuterated 1,4-diaminobutane (putrescine) is a valuable internal standard for the quantification of its non-labeled analogue, a biologically important polyamine. The most direct method for the synthesis of 1,4-diaminobutane-d4 from this compound is through catalytic deuterogenation.
Experimental Protocol: Catalytic Deuterogenation of this compound
This protocol describes the reduction of the nitrile groups of this compound to primary amines using deuterium gas in the presence of a catalyst.
Materials:
-
This compound (≥98% isotopic purity)
-
Platinum(IV) oxide (PtO₂) or Raney Nickel (Ra-Ni)
-
Deuterium gas (D₂)
-
Anhydrous ethanol-d6 (C₂D₅OD)
-
Deuterated hydrochloric acid (DCl) in D₂O (optional, for salt formation)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve this compound (1.0 g) in anhydrous ethanol-d6 (50 mL).
-
Carefully add the catalyst, either Platinum(IV) oxide (100 mg) or a slurry of Raney Nickel (approximately 1 g, washed with ethanol-d6).
-
Seal the reactor and purge the system with nitrogen gas, followed by several purges with deuterium gas.
-
Pressurize the reactor with deuterium gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring the pressure drop of the deuterium gas. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of ethanol-d6.
-
The resulting solution contains 1,4-diaminobutane-d4. For isolation of the free base, the solvent can be carefully removed under reduced pressure.
-
For the preparation of the hydrochloride salt, the ethanolic solution can be treated with a stoichiometric amount of deuterated hydrochloric acid in D₂O, followed by precipitation or crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 1,4-Diaminobutane-d4 | - |
| Catalyst | Platinum(IV) oxide | [1] |
| Solvent | Ethanol-d6 | [1] |
| Temperature | 50-70 °C | - |
| **Pressure (D₂) ** | 50-100 psi | - |
| Reaction Time | 4-8 hours | - |
| Typical Yield | > 80% | - |
| Isotopic Purity | > 98% | - |
Note: Specific yield and purity are dependent on the reaction conditions and the purity of the starting materials. The provided values are typical for this type of reaction.
Logical Workflow for the Synthesis of 1,4-Diaminobutane-d4
Caption: Workflow for the synthesis of 1,4-diaminobutane-d4.
Application 2: Synthesis of Deuterated 3,6-Diaminopyridazine
Deuterated 3,6-diaminopyridazine can serve as a labeled internal standard for the analysis of related pharmaceutical compounds. The synthesis involves the cyclization of this compound with hydrazine hydrate.
Experimental Protocol: Cyclization of this compound with Hydrazine Hydrate
This protocol outlines the formation of the deuterated pyridazine ring system from this compound.
Materials:
-
This compound (≥98% isotopic purity)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95%)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g) in ethanol (20 mL).
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3,6-diaminopyridazine-d4, may precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Hydrazine hydrate | - |
| Product | 3,6-Diaminopyridazine-d4 | - |
| Solvent | Ethanol | - |
| Temperature | Reflux | - |
| Reaction Time | 6-12 hours | - |
| Typical Yield | 70-85% | - |
| Isotopic Purity | Maintained from starting material | - |
Note: The yield is indicative and can be optimized by adjusting reaction time and stoichiometry.
Logical Workflow for the Synthesis of Deuterated 3,6-Diaminopyridazine
Caption: Workflow for the synthesis of 3,6-diaminopyridazine-d4.
General Considerations and Safety
-
Isotopic Purity: The isotopic purity of the final deuterated compound is highly dependent on the isotopic purity of the starting this compound and any other deuterated reagents used. It is recommended to analyze the isotopic enrichment of the final product using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
-
Handling of Reagents: Hydrazine hydrate is toxic and corrosive. Deuterium gas is flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. High-pressure reactions should only be performed by trained personnel using certified equipment.
-
Reaction Optimization: The provided protocols are general guidelines. Reaction conditions such as temperature, pressure, reaction time, and catalyst loading may need to be optimized to achieve the desired yield and purity for specific applications.
References
Troubleshooting & Optimization
Improving the solubility of LiTFSI in Succinonitrile-d4 electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with LiTFSI in succinonitrile-d4 (SN-d4) electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of LiTFSI in succinonitrile at room temperature?
A1: LiTFSI generally exhibits good solubility in succinonitrile. Up to 15 mol% of LiTFSI can be incorporated into succinonitrile.[1][2] However, at concentrations of 7.5 mol% and higher, the mixture may become liquid at room temperature due to melting point depression.[1][2]
Q2: Why is my LiTFSI/SN-d4 mixture liquid at room temperature even though succinonitrile is a solid?
A2: The addition of LiTFSI to succinonitrile can cause a significant depression of the melting point.[1] For instance, increasing the LiTFSI content from 1 to 7 mol% can decrease the melting temperature from 39.0°C to 29.7°C.[1] If your mixture is liquid at room temperature, it is likely that the salt concentration is high enough to have lowered the melting point of the mixture to below ambient temperature.
Q3: Can I use other lithium salts with this compound?
A3: While other lithium salts can be used, some, like LiBF4, have shown lower solubility compared to LiTFSI and may form crystalline adducts with succinonitrile, even at low concentrations.[3] This can negatively impact the ionic conductivity of the electrolyte.[3] LiTFSI is often preferred due to its ability to dissolve in succinonitrile without forming these adducts.
Q4: What is the purpose of adding polymers to my LiTFSI/SN-d4 electrolyte?
A4: Adding polymers such as Poly(ethylene oxide) (PEO), Poly(vinylpyrrolidone) (PVP), Poly(ethylene carbonate) (PEC), and Polyacrylonitrile (PAN) can enhance the thermomechanical properties of the electrolyte.[4] Depending on the polymer, you can expect to see an increase in the melting temperature and overall crystallinity of the plastic crystal electrolyte.[4] Some polymers, like PAN, have been shown to also slightly increase the ionic conductivity at room temperature.[4]
Troubleshooting Guide
Issue 1: LiTFSI is not fully dissolving in the molten this compound.
-
Possible Cause 1: Insufficient Temperature. The this compound may not be hot enough to facilitate the dissolution of the LiTFSI.
-
Possible Cause 2: Reaching Solubility Limit. You may be attempting to dissolve LiTFSI beyond its solubility limit in this compound.
-
Solution: Re-evaluate your target concentration. For solid plastic crystal electrolytes at room temperature, concentrations are typically kept at or below 5-7.5 mol%.[1]
-
Issue 2: The electrolyte has a lower than expected ionic conductivity.
-
Possible Cause 1: Low Salt Concentration. The concentration of LiTFSI may be too low to provide a sufficient number of charge carriers.
-
Solution: Gradually increase the LiTFSI concentration. Be mindful that higher concentrations will lower the melting point.
-
-
Possible Cause 2: Formation of Non-conductive Phases. Although less common with LiTFSI, interactions with impurities could lead to the formation of non-conductive species.
-
Solution: Ensure high purity of both LiTFSI and this compound. Consider drying the materials under vacuum before use to remove any residual moisture.
-
-
Possible Cause 3: Inappropriate Additives. If you are using co-solvents or other additives, they may be hindering ion mobility.
Issue 3: The prepared electrolyte is not solid at room temperature.
-
Possible Cause: Significant Melting Point Depression. As mentioned in the FAQs, a high concentration of LiTFSI will lower the melting point of the succinonitrile.
-
Solution 1: Reduce the molar percentage of LiTFSI in your mixture.
-
Solution 2: Incorporate a polymer additive. The addition of polymers like PEO, PVP, PEC, or PAN can help in maintaining the solid-state of the electrolyte at room temperature, even at higher salt concentrations, by increasing the overall melting temperature of the composite.[4]
-
Quantitative Data
Table 1: Effect of LiTFSI Concentration on the Thermal Properties of Succinonitrile Electrolytes
| LiTFSI Concentration (mol%) | Crystal to Plastic Crystal Transition (°C) | Melting Temperature (°C) | Physical State at Room Temp. (approx. 25°C) |
| 1 | -36.3 | 39.0 | Solid |
| 5 | -36.3 | ~30-35 | Solid |
| 7 | -36.3 | 29.7 | May be at or near melting point |
| >7.5 | - | <25 | Liquid |
Data adapted from studies on non-deuterated succinonitrile.[1]
Table 2: Ionic Conductivity of Succinonitrile-Based Electrolytes with Additives
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) |
| 0.4 M LiTFSI in SN | 20 | ~1 x 10-4 |
| 0.4 M LiTFSI in SN + 10% PEO | 20 | ~8 x 10-5 |
| 0.4 M LiTFSI in SN + 10% PVP | 20 | ~5 x 10-5 |
| 0.4 M LiTFSI in SN + 10% PEC | 20 | ~1.2 x 10-4 |
| 0.4 M LiTFSI in SN + 10% PAN | 20 | ~1.5 x 10-4 |
| 5 mol% LiTFSI in SN | Room Temp. | 1.47 x 10-3 |
Data adapted from studies on non-deuterated succinonitrile.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Standard LiTFSI/SN-d4 Plastic Crystal Electrolyte
This protocol describes the preparation of a 0.4 M LiTFSI in this compound electrolyte.
-
Preparation: All steps should be performed in an argon-filled glovebox to minimize exposure to moisture and oxygen.
-
Melting SN-d4: Place the desired amount of this compound in a vial and heat it to 70°C in a sand bath or on a hot plate.[4]
-
Adding LiTFSI: Once the this compound is completely molten, add the pre-weighed amount of LiTFSI to the melt.
-
Dissolution: Stir the mixture at 70°C until a clear, homogeneous solution is obtained.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature. The electrolyte will solidify into a plastic crystalline phase.
Protocol 2: Preparation of a Polymer-Enhanced LiTFSI/SN-d4 Composite Electrolyte
This protocol details the addition of a polymer to the LiTFSI/SN-d4 electrolyte.
-
Preparation: All steps should be carried out in an argon-filled glovebox.
-
Melting and Mixing: In a vial, melt the this compound at 70°C. Add the desired amount of LiTFSI and stir until fully dissolved, as in Protocol 1.
-
Polymer Addition: To the molten LiTFSI/SN-d4 solution, add the desired weight percentage (e.g., 10 wt%) of the chosen polymer (e.g., PAN).
-
Homogenization: Continue stirring the mixture at 70°C until the polymer is completely dissolved and the solution is homogeneous.
-
Cooling and Solidification: Allow the mixture to cool to room temperature to form the solid composite electrolyte.
Visualizations
Caption: Experimental workflow for preparing standard and polymer-enhanced LiTFSI/SN-d4 electrolytes.
Caption: Key factors influencing the solubility and physical state of LiTFSI/SN-d4 electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries—The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Succinonitrile-d4 Additive for Dendrite Prevention
Welcome to the technical support center for the use of Succinonitrile-d4 (SN-d4) as an electrolyte additive to prevent dendrite formation in batteries. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing or considering this specialized additive in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SN-d4) and why is it used in battery research?
A1: Succinonitrile (SN) is a dinitrile compound that has shown promise as an electrolyte additive for improving the performance and safety of lithium-ion and other battery types. The "-d4" designation indicates that the four hydrogen atoms in the succinonitrile molecule have been replaced with deuterium atoms. This isotopic labeling is particularly useful for advanced analytical techniques. The primary reason for using SN-d4 is to enhance the signal-to-noise ratio in in-situ neutron diffraction or scattering studies.[1] Hydrogen has a large incoherent neutron scattering cross-section, which creates significant background noise, obscuring the signals from other components of the battery. By replacing hydrogen with deuterium, this background noise is dramatically reduced, allowing for clearer observation of the structural changes in the electrode materials and the evolution of the solid electrolyte interphase (SEI) during battery cycling.[1] Isotopic labeling with deuterium can also be beneficial for Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe the reaction mechanisms and transport properties of the electrolyte components.[2]
Q2: How does Succinonitrile (SN) help prevent dendrite formation?
A2: Succinonitrile contributes to the suppression of lithium dendrite growth primarily through its influence on the solid electrolyte interphase (SEI). The nitrile groups in SN can be electrochemically reduced on the anode surface to form a stable and uniform SEI layer.[3] This SEI layer acts as a physical barrier that promotes even deposition of lithium ions, thereby mitigating the formation of sharp, needle-like dendrites that can pierce the separator and cause short circuits. Furthermore, SN can enhance the ionic conductivity of the electrolyte, which also contributes to more homogeneous ion flux and deposition.[4][5]
Q3: What are the general benefits of using Succinonitrile as an electrolyte additive?
A3: Beyond dendrite suppression, succinonitrile offers several advantages as an electrolyte additive:
-
Improved Ionic Conductivity: SN has a high polarity, which aids in the dissolution of lithium salts and can significantly increase the ionic conductivity of the electrolyte.[4][5]
-
Enhanced Thermal Stability: The addition of SN can improve the thermal stability of common carbonate-based electrolytes.[4]
-
Wider Electrochemical Window: SN can broaden the electrochemical stability window of the electrolyte, allowing for the use of higher voltage cathode materials.[2]
-
Improved Cycling Performance: By forming a stable SEI and improving ionic conductivity, SN can lead to better capacity retention and longer cycle life.[4][5]
Q4: Are there any known differences in performance between this compound and non-deuterated Succinonitrile?
A4: While the primary reason for using SN-d4 is for analytical purposes, isotopic effects can sometimes lead to minor differences in reaction kinetics and physicochemical properties. In the context of battery electrolytes, studies on other deuterated solvents have shown a potential for a broader electrochemical window and enhanced stability due to the stronger covalent bonds of deuterium compared to hydrogen.[6] However, specific comparative performance data for SN-d4 versus standard SN is not widely available in published literature, suggesting that for general performance improvements, non-deuterated SN is typically used. The choice of SN-d4 is primarily driven by the specific requirements of the analytical techniques being employed.
Q5: What are the key safety and handling precautions for this compound?
A5: this compound, like its non-deuterated counterpart, should be handled with care in a laboratory setting. It is a solid at room temperature and is considered hygroscopic, meaning it can absorb moisture from the air.[7] Therefore, it is crucial to store and handle SN-d4 in a dry environment, such as an argon-filled glovebox.[8][9] Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. When preparing electrolytes, ensure all components and equipment are thoroughly dried to prevent contamination.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound as an electrolyte additive.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor cycling performance or rapid capacity fade | 1. Moisture Contamination: SN-d4 is hygroscopic, and moisture in the electrolyte can lead to side reactions and SEI instability. | 1. Ensure all electrolyte components, electrodes, and cell hardware are rigorously dried before assembly. Assemble cells in a glovebox with low moisture content (<1 ppm H₂O). |
| 2. Incorrect Additive Concentration: The concentration of SN-d4 can significantly impact performance. | 2. Optimize the weight percentage of SN-d4 in the electrolyte. Start with a low concentration (e.g., 1-5 wt%) and systematically vary it to find the optimal loading for your specific cell chemistry. | |
| 3. Poor SEI Formation: The initial formation cycles are critical for establishing a stable SEI. | 3. Employ a suitable formation protocol with a low C-rate for the first few cycles to allow for the gradual and uniform formation of the SEI layer. | |
| Internal short circuits | 1. Dendrite Growth: Despite the additive, dendrites can still form under certain conditions. | 1. Review the current density during charging. High current densities can promote dendrite growth. Consider lowering the charging rate. |
| 2. Separator Issues: Mechanical failure or poor wetting of the separator. | 2. Ensure the separator is chemically compatible with the electrolyte and has good mechanical strength. Confirm proper wetting of the separator with the electrolyte. | |
| High cell impedance | 1. Thick or Resistive SEI: An improperly formed SEI can be too thick or have low ionic conductivity. | 1. Re-evaluate the formation protocol. A slower formation rate can lead to a thinner, more conductive SEI. |
| 2. Electrolyte Degradation: Side reactions can lead to the formation of resistive byproducts. | 2. Verify the electrochemical stability window of your electrolyte with the SN-d4 additive using techniques like linear sweep voltammetry. | |
| Inconsistent or non-reproducible results | 1. Inhomogeneous Electrolyte: The SN-d4 may not be fully dissolved or evenly distributed in the electrolyte. | 1. Ensure thorough mixing of the electrolyte after adding SN-d4. Gentle heating and stirring can aid dissolution. |
| 2. Variability in Cell Assembly: Inconsistent pressure or alignment during cell assembly. | 2. Standardize the cell assembly process, including electrode punching, separator placement, and crimping pressure, to minimize cell-to-cell variation. |
Quantitative Data
The following tables summarize the performance improvements observed in lithium-ion batteries with the addition of non-deuterated Succinonitrile (SN). While specific data for SN-d4 is limited, these results provide a strong indication of the expected benefits.
Table 1: Impact of 5 wt% Succinonitrile (SN) on Ionic Conductivity [4][5]
| Electrolyte Composition | Temperature | Ionic Conductivity (mS·cm⁻¹) |
| 60% EMI-TFSI 40% EC/DMC | Room Temperature | ~14 |
| 60% EMI-TFSI 40% EC/DMC + 5 wt% SN | Room Temperature | ~26 |
| 60% EMI-TFSI 40% EC/DMC | 100 °C | ~38 |
| 60% EMI-TFSI 40% EC/DMC + 5 wt% SN | 100 °C | ~69 |
Table 2: Effect of 5 wt% Succinonitrile (SN) on LiCoO₂ Cathode Capacity Loss [4][5]
| Electrolyte Composition | Number of Cycles | Specific Capacity Loss |
| MOILE (without SN) | 50 | 39% |
| MOILE + 5 wt% SN | 50 | 14% |
Experimental Protocols
1. Preparation of Electrolyte with this compound Additive
This protocol describes the preparation of a standard carbonate-based electrolyte with the addition of SN-d4. All procedures should be performed in an argon-filled glovebox with low moisture and oxygen levels.
-
Materials and Equipment:
-
This compound (SN-d4) powder
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Lithium salt (e.g., LiPF₆, LiTFSI)
-
Magnetic stirrer and stir bars
-
Precision balance
-
Volumetric flasks and pipettes
-
Argon-filled glovebox
-
-
Procedure:
-
Ensure all glassware and equipment are thoroughly dried in a vacuum oven before transferring them into the glovebox.
-
In the glovebox, prepare the base electrolyte by dissolving the desired amount of lithium salt in the solvent mixture (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v). Stir until the salt is fully dissolved.
-
Weigh the required amount of SN-d4 powder to achieve the desired weight percentage in the final electrolyte solution.
-
Slowly add the SN-d4 powder to the base electrolyte while stirring.
-
Continue stirring until the SN-d4 is completely dissolved. Gentle heating (e.g., to 40-50 °C) can be used to facilitate dissolution, but ensure the temperature does not degrade the electrolyte components.
-
Allow the electrolyte to cool to room temperature before use. Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
2. Coin Cell Assembly with SN-d4 Containing Electrolyte
This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.
-
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode and anode discs
-
Separator (e.g., Celgard, glass fiber)
-
Electrolyte with SN-d4 additive
-
Crimping machine
-
Tweezers and other assembly tools
-
Glovebox
-
-
Procedure:
-
Place the bottom casing of the coin cell on the assembly platform.
-
Carefully place the anode (e.g., lithium metal disc) in the center of the casing.
-
Dispense a few drops of the SN-d4 containing electrolyte onto the anode surface to wet it.
-
Place a separator disc on top of the wetted anode. Ensure the separator is centered and flat.
-
Add another few drops of the electrolyte to the separator to ensure it is fully wetted.
-
Place the cathode disc on top of the separator, ensuring it is aligned with the anode.
-
Place a spacer on top of the cathode, followed by the spring.
-
Carefully place the top casing over the assembly.
-
Transfer the assembled cell to the crimping machine and apply the appropriate pressure to seal the cell.
-
Clean the exterior of the sealed coin cell before removing it from the glovebox for testing.
-
Visualizations
Caption: Mechanism of dendrite suppression by SN-d4 additive.
Caption: General experimental workflow for using SN-d4 additive.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. large-battery.com [large-battery.com]
- 9. semcoinfratech.com [semcoinfratech.com]
Technical Support Center: Optimizing Succinonitrile-d4 in Electrolytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succinonitrile-d4 (SN-d4) as an electrolyte additive.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in electrolytes?
This compound, like its non-deuterated counterpart, is primarily used as a functional additive in lithium-ion battery electrolytes. Its main roles are to:
-
Widen the electrochemical window: It allows the electrolyte to remain stable at higher voltages.[1][2]
-
Improve cycling performance: It enhances the capacity retention of batteries over repeated charge-discharge cycles, especially at high cutoff voltages.[1][2]
-
Enhance rate performance: It can contribute to better performance at higher charge and discharge rates.[1][2]
-
Promote a stable Solid Electrolyte Interphase (SEI): Succinonitrile participates in the formation of a protective layer on the electrode surface, which suppresses the increase of charge transfer resistance and reduces the dissolution of transition metal cations.[1][2]
Q2: What is a typical starting concentration for this compound in an electrolyte formulation?
A common and effective starting concentration for succinonitrile as an additive is 0.5 wt% .[1][2][3] Studies have shown significant improvements in battery performance at this concentration. While other concentrations have been explored, this is a well-documented starting point for optimization.
Q3: Can higher concentrations of this compound be used?
Yes, higher concentrations can be used, but they may not always lead to better performance. While some studies have explored concentrations up to 5 wt% in liquid electrolytes and even higher in solid-state electrolytes, it's important to consider the trade-offs.[4][5][6][7][8]
Q4: What are the potential negative effects of high concentrations of this compound?
High concentrations of succinonitrile can lead to:
-
Increased electrolyte viscosity: This can hinder ion transport and negatively impact performance.[2]
-
Lowered oxidation potential: At very high concentrations (e.g., 1.5 wt%), a decrease in oxidation potential has been observed, leading to poorer performance.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor cycling stability at high voltage (>4.4V) | Unstable interface between the electrolyte and the cathode, leading to electrolyte decomposition. | Add 0.5 wt% this compound to the electrolyte to help form a more stable protective layer on the cathode surface.[1][2] |
| Increased impedance after cycling | Growth of a resistive layer on the electrodes. | The addition of this compound can help form a stable SEI, which can suppress the increase in charge transfer resistance.[1][2] |
| Low ionic conductivity at room temperature | High viscosity of the electrolyte or insufficient salt dissociation. | Adding a small amount of this compound (e.g., 5 wt%) has been shown to significantly increase the ionic conductivity of certain electrolyte systems.[4][5][6][8] |
| Decreased performance after adding this compound | The concentration of this compound is too high, leading to increased viscosity and other detrimental effects. | Reduce the concentration of this compound. Start with a lower concentration, such as 0.5 wt%, and optimize from there.[2] |
Quantitative Data Summary
The following tables summarize the impact of succinonitrile concentration on electrolyte and battery performance as reported in various studies.
Table 1: Effect of Succinonitrile (SN) on Battery Performance
| SN Concentration (wt%) | Battery System | Cycling Conditions | Key Improvement | Reference |
| 0.5 | LiNi0.5Co0.2Mn0.3O2/graphite | 2.75 - 4.4 V, 120 cycles | Capacity retention increased from 67.96% to 84.0%. | [1][2] |
| 5 | LiCoO2 cathode in MOILE | 50 cycles | Specific capacity loss reduced from 39% to 14%. | [4][5][6][8] |
Table 2: Effect of Succinonitrile (SN) on Ionic Conductivity
| SN Concentration (wt%) | Electrolyte System | Temperature | Ionic Conductivity Improvement | Reference |
| 5 | 60% EMI-TFSI 40% EC/DMC | Room Temperature | Increased from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹. | [4][5][6][8] |
| 5 | 60% EMI-TFSI 40% EC/DMC | 100 °C | Increased from ~38 mS·cm⁻¹ to ~69 mS·cm⁻¹. | [4][5][6][8] |
Experimental Protocols
Protocol 1: Preparation of a Liquid Electrolyte with this compound Additive
This protocol describes the preparation of a conventional carbonate-based electrolyte with the addition of this compound.
Materials:
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (LiPF6)
-
This compound (SN-d4)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox, prepare the base electrolyte by mixing EC and EMC in the desired volumetric ratio (e.g., 1:1 v/v).
-
Slowly dissolve LiPF6 in the solvent mixture to achieve the target concentration (e.g., 1 M). Stir until the salt is completely dissolved.
-
Prepare a stock solution of SN-d4 in the base electrolyte if multiple concentrations are to be tested.
-
To prepare the final electrolyte with the desired SN-d4 concentration (e.g., 0.5 wt%), add the appropriate amount of SN-d4 to the base electrolyte.
-
Stir the final mixture for several hours to ensure homogeneity.
-
Store the electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Electrochemical Testing Workflow
This workflow outlines the key steps for evaluating the performance of an electrolyte containing this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Li-ion Battery Cycling Stability with Succinonitrile-d4 (SN-d4)
Disclaimer: The following information is primarily based on research conducted with succinonitrile (SN). While succinonitrile-d4 (SN-d4) is the deuterated analogue and is expected to exhibit similar electrochemical behavior, specific experimental outcomes may vary. Researchers should consider this as a guideline and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (SN-d4) as an electrolyte additive in Li-ion batteries?
A1: this compound (SN-d4) is utilized as an electrolyte additive to enhance the cycling stability and overall performance of Lithium-ion batteries. Its primary functions include forming a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces, which suppresses the decomposition of the electrolyte during repeated charge-discharge cycles. This leads to improved capacity retention and a longer battery lifespan. Furthermore, the high polarity of SN-d4 aids in the dissolution of lithium salts, potentially increasing the ionic conductivity of the electrolyte.
Q2: What are the expected quantitative improvements in battery performance with the addition of SN-d4?
A2: While specific data for SN-d4 is limited, studies on succinonitrile (SN) have shown significant improvements. For instance, the addition of just 0.5 wt% of SN to the electrolyte in a LiNi0.5Co0.2Mn0.3O2/graphite full cell increased the capacity retention from 67.96% to 84.0% after 120 cycles. In another study with a LiCoO2 cathode, the addition of 5 wt.% SN reduced the specific capacity loss to only 14% after 50 cycles, compared to a 39% loss without the additive.[1][2][3]
Q3: What is the proposed mechanism behind the performance enhancement by SN-d4?
A3: The performance enhancement is attributed to a multi-faceted mechanism. The nitrile groups in the SN-d4 molecule are believed to participate in the formation of a robust and stable SEI layer on both the anode and cathode. This SEI layer acts as a protective barrier, preventing direct contact between the electrodes and the bulk electrolyte, thus minimizing side reactions and the dissolution of transition metal ions from the cathode. Additionally, SN-d4 can help to scavenge trace amounts of water and hydrofluoric acid (HF) in the electrolyte, further stabilizing the system.
Q4: Is there an optimal concentration for SN-d4 in the electrolyte?
A4: The optimal concentration of SN-d4 is application-specific and depends on the battery chemistry (electrodes and base electrolyte) and operating conditions. However, research on SN suggests that even low concentrations, in the range of 0.5 wt% to 5 wt%, can be highly effective. It is recommended to perform concentration-dependent studies to determine the ideal loading for your specific system.
Q5: Are there any safety concerns associated with the use of this compound?
A5: Succinonitrile and its deuterated form should be handled with care in a laboratory setting. It is a solid at room temperature and should be handled in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor cycling stability or rapid capacity fade after adding SN-d4. | 1. Sub-optimal SN-d4 concentration: Too little may be ineffective, while too much could lead to increased viscosity or other detrimental effects. 2. Incomplete dissolution of SN-d4: As a solid, SN-d4 may not have fully dissolved in the electrolyte, leading to a non-uniform composition. 3. Incompatibility with other electrolyte components: The base electrolyte or other additives may have adverse reactions with SN-d4. | 1. Optimize SN-d4 concentration: Test a range of concentrations (e.g., 0.5 wt%, 1 wt%, 2 wt%, 5 wt%) to find the optimal loading for your system. 2. Ensure complete dissolution: Use gentle heating and stirring when preparing the electrolyte. Visually inspect for any undissolved particles before use. 3. Evaluate component compatibility: If possible, test the electrochemical stability window of the electrolyte with and without SN-d4. Consider trying different lithium salts that have shown good performance with SN, such as LiTFSI or LiBF4. |
| Increased internal resistance or poor rate capability. | 1. Increased electrolyte viscosity: The addition of SN-d4 can increase the overall viscosity of the electrolyte, hindering ion transport. 2. Thick or resistive SEI layer: While a stable SEI is desirable, an overly thick or ionically resistive SEI can impede lithium-ion diffusion. | 1. Adjust SN-d4 concentration: A lower concentration may be necessary to maintain low viscosity. 2. Formation cycling protocol: Optimize the initial formation cycles (e.g., lower C-rates) to allow for the formation of a thin and effective SEI layer. |
| Inconsistent or non-reproducible results between cells. | 1. Inhomogeneous electrolyte: If the SN-d4 is not uniformly distributed in the electrolyte batch, different cells will have varying concentrations. 2. Moisture contamination: Succinonitrile is hygroscopic and can absorb moisture, which is detrimental to battery performance. | 1. Thoroughly mix the electrolyte: Ensure the electrolyte solution is homogeneous before dispensing it into the cells. 2. Handle in a dry environment: Prepare the electrolyte and assemble the battery cells in an argon-filled glovebox with low moisture and oxygen levels. |
Data Presentation
Table 1: Impact of Succinonitrile (SN) Additive on Li-ion Battery Performance
| Battery Chemistry | SN Concentration (wt%) | Metric | Value (Without SN) | Value (With SN) | Number of Cycles |
| LiNi0.5Co0.2Mn0.3O2/graphite | 0.5 | Capacity Retention | 67.96% | 84.0% | 120 |
| LiCoO2/Li | 5 | Specific Capacity Loss | 39% | 14% | 50 |
Table 2: Ionic Conductivity of Electrolyte with Succinonitrile (SN)
| Base Electrolyte | SN Concentration (wt%) | Temperature | Ionic Conductivity (mS/cm) |
| 60% EMI-TFSI 40% EC/DMC | 0 | Room Temperature | ~14 |
| 60% EMI-TFSI 40% EC/DMC | 5 | Room Temperature | ~26 |
| 60% EMI-TFSI 40% EC/DMC | 0 | 100 °C | ~38 |
| 60% EMI-TFSI 40% EC/DMC | 5 | 100 °C | ~69 |
Experimental Protocols
Preparation of Electrolyte with SN-d4 Additive
Objective: To prepare a Li-ion battery electrolyte containing a specific weight percentage of SN-d4.
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF6, LiTFSI, LiBF4)
-
This compound (SN-d4)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
-
Solvent Mixture: Prepare the desired solvent mixture (e.g., EC:DMC 1:1 v/v) in a clean, dry beaker.
-
Salt Dissolution: Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved to achieve the desired molarity (e.g., 1 M LiPF6).
-
SN-d4 Addition: Weigh the required amount of SN-d4 to achieve the target weight percentage. Add the SN-d4 powder to the electrolyte solution.
-
Dissolution of SN-d4: Gently heat the solution (e.g., to 40-50 °C) while stirring to facilitate the dissolution of SN-d4. Do not overheat, as it may cause electrolyte degradation.
-
Homogenization: Continue stirring for several hours to ensure the electrolyte is completely homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly and Electrochemical Testing
Objective: To assemble and test coin cells using the prepared SN-d4 containing electrolyte.
Materials:
-
Cathode and anode discs
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
-
Prepared electrolyte with SN-d4
-
Battery cycler
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
Procedure:
-
Electrode and Separator Preparation: Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120 °C) for at least 12 hours before transferring them into the glovebox.
-
Cell Assembly: a. Place the cathode in the center of the bottom coin cell casing. b. Dispense a few drops of the SN-d4 electrolyte onto the cathode surface. c. Place the separator on top of the wetted cathode. d. Add a few more drops of electrolyte to the separator. e. Place the anode on top of the separator. f. Add the spacer and spring. g. Carefully place the top casing and crimp the cell using a crimping machine to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for a few hours to ensure complete wetting of the electrodes and separator.
-
Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 1-2 cycles to form a stable SEI layer.
-
Galvanostatic Cycling: Cycle the cells within the desired voltage window at various C-rates to evaluate the cycling stability and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance.
Visualizations
Caption: Experimental workflow for preparing and testing Li-ion batteries with SN-d4.
Caption: Proposed mechanism of SN-d4 in enhancing battery performance.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Unraveling the effect of succinonitrile additive on cycling performance in cylindrical lithium-ion battery | Semantic Scholar [semanticscholar.org]
- 3. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries [ouci.dntb.gov.ua]
Troubleshooting Interfacial Resistance in Succinonitrile-d4 Based Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to interfacial resistance in electrochemical cells utilizing Succinonitrile-d4 (SN-d4) based solid electrolytes. Interfacial resistance is a critical factor that can significantly impede cell performance, leading to reduced efficiency and cycle life. This guide offers structured advice, experimental protocols, and visual aids to help diagnose and mitigate these issues.
While specific data on this compound is limited, the principles of interfacial resistance in solid-state electrolytes are well-established. The troubleshooting strategies outlined below are based on extensive research in succinonitrile-based and other solid-state electrolyte systems and are expected to be highly relevant for SN-d4. The primary difference to consider with the deuterated form is the potential for kinetic isotope effects, which may alter the rates of interfacial reactions.
Frequently Asked Questions (FAQs)
Q1: My cell shows a large semicircle in the high-to-medium frequency region of the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS). What does this indicate?
A1: A large semicircle in this region of the EIS spectrum is typically attributed to a high interfacial resistance between the electrode and the solid electrolyte. This resistance can arise from several factors, including:
-
Poor physical contact: In solid-state systems, achieving intimate contact between the rigid electrode and electrolyte materials is challenging. Voids at the interface can significantly hinder ion transport.
-
Formation of a resistive Solid Electrolyte Interphase (SEI): Decomposition of the electrolyte at the electrode surface can form a passivation layer known as the SEI. While a stable and ionically conductive SEI is crucial for cell performance, a thick, resistive, or unstable SEI can dominate the cell's impedance.
-
Chemical reactions at the interface: Undesirable chemical reactions between the this compound electrolyte and the electrode materials can lead to the formation of electronically and/or ionically insulating byproducts.
-
Space-charge layer effects: An accumulation or depletion of charge carriers at the interface can create a space-charge layer, which contributes to the overall interfacial resistance.
Q2: How can I differentiate between the contributions to interfacial resistance?
A2: Differentiating between the various contributions to interfacial resistance requires a combination of electrochemical and surface analysis techniques:
-
Variable Temperature EIS: By performing EIS at different temperatures, you can analyze the activation energy associated with the interfacial resistance. Different processes (e.g., charge transfer, ion migration through SEI) will have distinct activation energies.
-
DC Polarization/Potentiostatic Holds: Applying a small DC bias and monitoring the current over time can help distinguish between ionic and electronic contributions to the interfacial impedance.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can identify the chemical composition of the SEI layer. By analyzing the elemental and chemical states of species at the interface (after cell disassembly in an inert atmosphere), you can understand the decomposition products of the SN-d4 electrolyte.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These imaging techniques can be used to visualize the morphology of the interface and identify issues like poor contact, cracking, or delamination.
Q3: What are the first steps I should take to troubleshoot high interfacial resistance?
A3: Start with the most common and easily addressable issues:
-
Optimize Cell Assembly: Ensure sufficient and uniform pressure is applied during cell assembly to promote good physical contact between the components.
-
Verify Material Purity: Impurities in the this compound, lithium salt, or electrode materials can lead to detrimental side reactions.
-
Control Atmosphere: Assemble cells in an argon-filled glovebox with low moisture and oxygen levels to prevent contamination and unwanted reactions.
If the issue persists, more advanced strategies may be necessary, as detailed in the protocols below.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and addressing high interfacial resistance in your this compound based cells.
Caption: A step-by-step guide to troubleshooting high interfacial resistance.
Quantitative Data Summary
The following table summarizes typical performance metrics for succinonitrile-based electrolytes from the literature. Note that specific values for SN-d4 may vary. This data is intended for comparative purposes to help gauge the performance of your cells.
| Parameter | Reported Value | Conditions | Potential Impact of High Interfacial Resistance | Reference |
| Ionic Conductivity | ~10⁻³ S/cm | Room Temperature | Does not directly measure interfacial resistance, but low bulk conductivity can exacerbate interfacial issues. | [1] |
| Interfacial Resistance (Li symmetric cell) | < 50 Ω·cm² (initial) | Room Temperature, with stable SEI | Values significantly higher than this indicate a problematic interface. | [1] |
| Capacity Retention (LiFePO₄/Li cell) | >95% after 800 cycles | 1C rate | Poor capacity retention and low coulombic efficiency are common symptoms of high and/or unstable interfacial resistance. |
Key Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Diagnosis
-
Cell Assembly: Assemble a symmetric cell (e.g., Li/SN-d4 electrolyte/Li) or a full cell in an inert atmosphere.
-
Resting: Allow the cell to rest at open circuit voltage (OCV) for several hours to reach equilibrium.
-
EIS Measurement:
-
Apply a small AC voltage perturbation (typically 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz).
-
Record the real and imaginary parts of the impedance.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
The diameter of the semicircle(s) in the high-to-medium frequency range corresponds to the interfacial resistance.
-
Fit the data to an equivalent circuit model to deconvolve different contributions (e.g., bulk resistance, interfacial resistance, charge transfer resistance). A common model includes a resistor for the bulk electrolyte in series with one or two resistor-constant phase element (R-CPE) pairs for the interfaces.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for SEI Characterization
Note: This is an ex-situ technique and requires careful handling to avoid atmospheric contamination.
-
Cell Cycling: Cycle the cell for the desired number of cycles.
-
Cell Disassembly: Carefully disassemble the cell inside an argon-filled glovebox.
-
Sample Preparation:
-
Gently rinse the electrode surface with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Mount the electrode on an XPS sample holder.
-
-
Transfer to XPS: Use an airtight transfer vessel to move the sample from the glovebox to the XPS chamber without exposure to air.
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, N 1s, Li 1s).
-
-
Data Analysis:
-
Fit the high-resolution spectra to identify the different chemical species and their relative concentrations. This will provide insight into the composition of the SEI layer. For instance, the presence of LiF, Li₂CO₃, and nitrogen-containing compounds can be identified.
-
Mitigation Strategies Workflow
The following diagram illustrates the workflow for selecting and implementing a strategy to mitigate interfacial resistance once it has been identified as the primary issue.
Caption: Workflow for selecting a strategy to mitigate interfacial resistance.
References
Technical Support Center: Deconvolution of NMR Spectra in Succinonitrile-d4 Containing Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deconvolution of NMR spectra in systems containing succinonitrile-d4.
Frequently Asked Questions (FAQs)
Q1: Why is peak deconvolution necessary for NMR spectra obtained in this compound systems?
A1: Deconvolution is crucial for analyzing NMR spectra in this compound systems due to the high potential for severe peak overlap.[1] this compound, often used as a plasticizer in solid-state electrolytes, can lead to broad peaks and complex spectra.[2] Deconvolution allows for the separation of individual signal contributions, which is essential for accurate quantification and structural elucidation of molecular systems.[3][4]
Q2: What are the common challenges encountered during the deconvolution of NMR spectra in these systems?
A2: Researchers often face several challenges:
-
Severe Peak Overlap: The relatively large line widths can lead to significant overlap of signals.[1]
-
Line Broadening: The interaction of analytes with the plastic crystalline matrix of succinonitrile can cause significant line broadening.[2] In some cases, the presence of paramagnetic species can also lead to severe spectral broadening.[5]
-
Irregular Peak Shapes: Peaks in mixture spectra can often be highly irregular.[1]
-
Baseline Distortions: The presence of solid components can introduce baseline irregularities.
-
Spinning Sidebands: In solid-state NMR (ssNMR) utilizing Magic Angle Spinning (MAS), multiple spinning sidebands can complicate the spectra.[1]
Q3: What deconvolution methods are most effective for spectra from this compound systems?
A3: While traditional line-fitting algorithms are common, more advanced techniques are often necessary for complex spectra. A tailored and automated deconvolution approach involving a linear combination modeling (LCM) of previously acquired reference spectra of pure components can be very effective.[1] For highly complex and overlapping spectra, deep learning-based deconvolution algorithms have shown robust and expert-level quality results, even in challenging scenarios with crowded regions and broad peaks.[3][4] Another approach for enhancing resolution is the use of coupling deconvolution within the framework of compressed sensing (CS) spectra processing.[6]
Q4: Can changes in temperature improve spectral resolution for deconvolution?
A4: Yes, temperature modulation can be a crucial factor in optimizing NMR spectral resolution.[7] For systems containing succinonitrile, which has a plastic crystalline phase, temperature changes can affect molecular mobility and, consequently, the NMR linewidths.[2] Lowering the temperature can reduce proton exchange rates, leading to sharper peaks.[7]
Troubleshooting Guides
Issue 1: Severe Peak Overlap Obscuring Analysis
Symptoms:
-
Individual peaks are not discernible.
-
Quantitative analysis is unreliable due to overlapping signals.
Possible Causes:
-
High concentration of analyte.
-
Strong dipolar coupling interactions.[2]
-
Insufficient magnetic field strength.
Solutions:
| Solution | Description | Pros | Cons |
| Resolution Enhancement Techniques | Apply computational methods like deconvolution with compressed sensing reconstruction to mathematically enhance the resolution.[6] | Can be applied post-acquisition. | May introduce artifacts if not used carefully. |
| Higher Field NMR | Utilize a higher field NMR spectrometer to increase the chemical shift dispersion. | Provides better separation of peaks. | Access to high-field instruments may be limited. |
| Sample Dilution | Diluting the sample can sometimes reduce intermolecular interactions that lead to broadening. | Simple to implement. | May reduce the signal-to-noise ratio. |
| Temperature Optimization | Systematically vary the temperature to find a point of minimum line width.[7] | Can significantly improve resolution. | May alter the chemical system under study. |
Issue 2: Significant Line Broadening
Symptoms:
-
NMR signals are excessively broad, leading to loss of information.
-
Poor signal-to-noise ratio for broad peaks.
Possible Causes:
-
Intermediate exchange rates between different chemical environments.[8]
-
Presence of paramagnetic species.[5]
-
High viscosity of the succinonitrile matrix.
-
Unresolved scalar couplings.[6]
Solutions:
| Solution | Description | Pros | Cons |
| Use of Additives | The addition of strong proton donors like trifluoroacetic acid (TFA) in small amounts can sharpen signals of labile protons.[7] | Effective for specific types of exchange broadening. | May alter the chemical equilibrium of the sample. |
| Dilution with a Coordinating Solvent | For broadening caused by paramagnetic ions, dilution with a coordinating NMR solvent can minimize the effect.[5] | Can recover lost signals. | The choice of solvent is critical and may affect the sample. |
| Advanced Deconvolution Software | Utilize software that can model broad and irregular peak shapes, such as those based on Bayesian information criteria or deep learning.[3][8] | Can extract information even from very broad spectra. | Requires specialized software and expertise. |
Experimental Protocols
Protocol 1: Sample Preparation for ssNMR in this compound
-
Homogenization: Thoroughly mix the analyte with this compound in the desired molar ratio. For solid-state electrolytes, this may involve co-dissolving the components in a suitable solvent followed by solvent evaporation.[2]
-
Packing: Pack the homogenized mixture into an appropriate MAS rotor.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the NMR probe before acquisition.
Protocol 2: Automated Deconvolution using Linear Combination Modeling (LCM)
-
Acquire Reference Spectra: Obtain high-quality NMR spectra of each pure component expected in the mixture under the same experimental conditions.[1]
-
Acquire Mixture Spectrum: Obtain the NMR spectrum of the this compound containing mixture.
-
Deconvolution: Use a deconvolution software that supports LCM. The software will model the mixture spectrum as a linear combination of the reference spectra. The model should also include terms for spectral processing like phase correction and horizontal shifting that are jointly estimated.[1]
-
Quantification: The output of the deconvolution will provide the relative contributions of each component in the mixture.
Visualizations
Caption: A typical workflow for the deconvolution of NMR spectra.
Caption: A decision tree for troubleshooting common deconvolution issues.
References
- 1. R Shiny App for the Automated Deconvolution of NMR Spectra to Quantify the Solid-State Forms of Pharmaceutical Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconvolution of 1D NMR spectra: A deep learning-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the mechanical properties of Succinonitrile-d4 solid electrolytes
Technical Support Center: Succinonitrile-d4 Solid Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the mechanical properties of this compound (SN-d4) solid electrolytes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based solid electrolyte film is too brittle and difficult to handle. How can I improve its mechanical strength and flexibility?
A1: Pure Succinonitrile-based electrolytes are known for their poor mechanical stability.[1][2][3] A common and effective strategy is to create a composite electrolyte by incorporating a polymer matrix. Polymers such as Poly(ethylene oxide) (PEO), Poly(vinylpyrrolidone) (PVP), and Polyacrylonitrile (PAN) can be blended with the SN-d4 and lithium salt.[4] The polymer provides a structural backbone, significantly enhancing the mechanical integrity and flexibility of the electrolyte film. For instance, a composite of PEO, LiTFSI, and succinonitrile can form an interconnected network with improved mechanical strength.[1]
Q2: I've added a polymer to my SN-d4 electrolyte, but the mechanical properties are still insufficient. What else can I do?
A2: To further enhance the mechanical properties of your polymer-SN-d4 composite electrolyte, you can introduce inorganic fillers. Nanosized ceramic fillers like Silicon Dioxide (SiO₂), Cerium Zirconium Oxide (CeZrO₄), and Vanadium Pentoxide (V₂O₅) can act as reinforcing agents within the polymer matrix.[1] For example, the in-situ formation of SiO₂ with hydroxyl groups on its surface within a PEO/SN/LiTFSI system can form hydrogen bonds with the polymer and succinonitrile, creating a robust, interconnected network that significantly improves mechanical strength.[1]
Q3: Will adding polymers or inorganic fillers negatively affect the ionic conductivity of my SN-d4 electrolyte?
A3: Not necessarily. In fact, the addition of these materials can often improve ionic conductivity. The interaction of polymers and fillers with the succinonitrile and lithium salt can disrupt the crystalline structure of the polymer, creating more amorphous regions which facilitate faster ion transport.[1][2] For instance, adding 5 wt.% succinonitrile to a mixed organic/ionic liquid electrolyte enhanced the ionic conductivity from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature.[5][6] Similarly, a composite polymer electrolyte containing 8% V₂O₅ and 30% succinonitrile in a Poly(ethylene glycol) diacrylate (PEGDA) matrix exhibited a room-temperature ionic conductivity of 1.43 × 10⁻⁴ S cm⁻¹.[1] The key is to optimize the composition to achieve a balance between mechanical strength and ionic conductivity.
Q4: What is the typical experimental procedure for creating a polymer-SN-d4 composite electrolyte?
A4: A common method is a solution casting technique. This involves dissolving the chosen polymer (e.g., PEO), the lithium salt (e.g., LiTFSI), and the this compound in a suitable solvent. The resulting homogeneous solution is then cast onto a flat surface and the solvent is slowly evaporated, leaving a free-standing composite electrolyte film. Another method involves UV-curing of a precursor solution containing a cross-linkable monomer like PEGDA.[1] For a detailed, generalized protocol, please refer to the "Experimental Protocols" section below.
Q5: My electrolyte is showing signs of degradation when in contact with a metallic lithium anode. How can this be addressed?
A5: Direct contact between succinonitrile-based electrolytes and metallic lithium can lead to degradation.[3] While some studies have shown reasonable capacity retention with metallic lithium anodes,[7][8] a common strategy to circumvent this issue is to use a dual-electrolyte system. In such a setup, a thin layer of a stable solid electrolyte, like LLZO, is used as a separator that is in direct contact with the lithium anode. The SN-d4 composite then functions as a catholyte, ensuring good ionic contact with the cathode while being physically separated from the reactive lithium metal.[3]
Data Presentation
Table 1: Performance of Modified Succinonitrile-Based Solid Electrolytes
| Electrolyte Composition | Key Mechanical/Electrochemical Property | Value | Reference |
| PEO / in-situ formed SiO₂ / LiTFSI / Succinonitrile | Young's Modulus | 0.72 GPa | [1] |
| PEGDA / 8% V₂O₅ / 30% Succinonitrile | Ionic Conductivity (Room Temp.) | 1.43 × 10⁻⁴ S·cm⁻¹ | [1] |
| 0.4 mol/L LiTFSI in SN + PAN | Ionic Conductivity (Room Temp.) | ~10⁻⁴ S·cm⁻¹ | [4] |
| 0.4 mol/L LiTFSI in SN + PEO | Electrochemical Stability Window | ≥4.5 V vs lithiated graphite | [4] |
| 60% EMI-TFSI, 40% EC/DMC MOILE + 5 wt.% SN | Ionic Conductivity (Room Temp.) | ~26 mS·cm⁻¹ | [5][6] |
| 60% EMI-TFSI, 40% EC/DMC MOILE (no SN) | Ionic Conductivity (Room Temp.) | ~14 mS·cm⁻¹ | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Polymer/SN-d4 Composite Solid Electrolyte via Solution Casting
-
Materials : this compound (SN-d4), a high molecular weight polymer (e.g., PEO), a lithium salt (e.g., LiTFSI), and a suitable volatile solvent (e.g., acetonitrile).
-
Preparation of the Casting Slurry :
-
In a glovebox under an inert atmosphere, dissolve the polymer in the solvent with stirring until a clear solution is formed.
-
Add the lithium salt to the polymer solution and continue stirring until it is completely dissolved.
-
Finally, add the SN-d4 to the solution and stir until a homogeneous mixture is obtained. The ratios of the components should be carefully controlled to achieve the desired properties.
-
-
Casting the Film :
-
Pour the resulting slurry onto a clean, flat substrate (e.g., a PTFE dish).
-
Ensure the slurry spreads evenly to achieve a uniform thickness.
-
-
Solvent Evaporation :
-
Cover the casting setup to allow for slow solvent evaporation. This is crucial for forming a dense, uniform film.
-
Once the film appears solid, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60 °C) for at least 24 hours to remove any residual solvent.
-
-
Characterization :
-
The resulting free-standing film can be cut into desired shapes for electrochemical and mechanical testing.
-
Mechanical Testing : Use techniques like tensile testing or dynamic mechanical analysis (DMA) to measure properties like Young's modulus and tensile strength.
-
Electrochemical Testing : Use electrochemical impedance spectroscopy (EIS) to determine ionic conductivity and linear sweep voltammetry (LSV) to evaluate the electrochemical stability window.[4]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries-The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. investigation-of-li-salt-doped-succinonitrile-as-potential-solid-electrolytes-for-lithium-batteries - Ask this paper | Bohrium [bohrium.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Thermal Runaway Prevention in Batteries using Succinonitrile-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinonitrile-d4 (SN-d4) as an electrolyte additive for thermal runaway prevention in batteries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor cycling performance at low temperatures | Increased electrolyte viscosity due to the presence of succinonitrile. | - Optimize the concentration of SN-d4; lower concentrations may be necessary for low-temperature applications.- Co-solvents can be introduced to the electrolyte to reduce viscosity.- Evaluate the performance across a range of temperatures to determine the optimal operating window. |
| Increased impedance after initial cycles | Unstable Solid Electrolyte Interphase (SEI) or Cathode Electrolyte Interphase (CEI) formation. The addition of succinonitrile can, in some cases, lead to a thicker or more resistive interfacial layer, particularly at the positive electrode.[1] | - Ensure high purity of SN-d4 and other electrolyte components, as impurities can interfere with proper SEI/CEI formation.- Introduce film-forming co-additives, such as vinylene carbonate (VC), which can work synergistically with SN to create a more stable and less resistive interface.[1]- Characterize the electrode surfaces post-cycling using techniques like XPS and SEM to understand the composition and morphology of the interfacial layers.[2] |
| Inconsistent electrochemical data | - Inhomogeneous mixing of the electrolyte.- Improper cell assembly.- Contamination of electrolyte or electrodes. | - Ensure thorough mixing of the SN-d4 into the base electrolyte solution until fully dissolved.- Follow a standardized and meticulous procedure for coin cell assembly to ensure consistent pressure and alignment.- Handle all components in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture and air contamination. |
| Unexpected exothermic reactions at lower than expected temperatures during thermal testing | Polymerization of succinonitrile at the anode surface. | - This may be an inherent property of the electrolyte system. The addition of SN can lower the decomposition temperature of the SEI.[3][4] However, it also tends to increase the activation energy for subsequent reactions, which is a safety benefit.- Carefully analyze the thermal data to understand the complete reaction profile. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use as an additive?
The optimal concentration can vary depending on the specific battery chemistry (cathode, anode, and base electrolyte) and the intended operating conditions. A common starting point is in the range of 0.5 wt% to 5 wt%.[2][5] It is recommended to screen a range of concentrations to find the best balance between improved thermal stability and electrochemical performance.
2. Are there any known compatibility issues with this compound and specific electrode materials?
Succinonitrile has been shown to be effective with high-voltage cathode materials like LiNi0.5Co0.2Mn0.3O2 (NCM523) and can help in forming a stable cathode-electrolyte interphase (CEI).[2] However, the interaction with the anode is also critical. SN can participate in the formation of the solid electrolyte interphase (SEI) on graphite anodes.[2] It is crucial to conduct thorough electrochemical testing and post-mortem analysis for your specific electrode materials.
3. What are the handling and safety precautions for this compound?
Succinonitrile is a toxic compound. Always handle it in a well-ventilated area, preferably within a fume hood.[6][7][8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8][9][10] Avoid inhalation of dust and direct contact with skin or eyes.[6][7][8][9][10] Refer to the Safety Data Sheet (SDS) for detailed information.[6][7][8][9][10]
4. How does this compound help in preventing thermal runaway?
This compound contributes to thermal stability in several ways:
-
Formation of a Stable CEI: It helps to form a protective layer on the cathode surface, suppressing parasitic reactions between the charged cathode and the electrolyte, which are a major source of heat generation at high temperatures.[11][12]
-
Reduced Heat Generation: By passivating the electrode surfaces, it can increase the onset temperature of exothermic reactions and reduce the total amount of heat released during thermal runaway.[11][12][13]
-
Lower Maximum Temperature: Studies have shown that the addition of succinonitrile can significantly lower the maximum temperature reached during thermal runaway.[3][4]
5. Will the use of the deuterated form (this compound) significantly affect the experimental outcome compared to the non-deuterated form?
While the chemical properties are nearly identical, the difference in isotopic mass can lead to kinetic isotope effects, potentially slightly altering the rates of reactions where C-D bond cleavage is involved. However, for its primary functions as a film-forming additive and for modifying electrolyte properties, the differences are generally expected to be minimal. The deuterated form is most valuable for mechanistic studies using techniques like NMR spectroscopy to trace the fate of the additive.
Quantitative Data
Table 1: Effect of Succinonitrile Additive on Thermal Stability
| Electrolyte Composition | Onset Temperature of Thermal Runaway (°C) | Maximum Temperature during Thermal Runaway (°C) | Total Heat Generated (kJ) | Reference |
| 1.2 Ah LiPF6-based electrolyte | ~150 | 417 | 5.26 | [3][4] |
| 1.2 Ah LiFSI-based electrolyte with succinonitrile | ~130 | 285 | 2.068 | [3][4] |
Table 2: Impact of Succinonitrile Additive on Electrochemical Performance
| Battery Chemistry | Additive Concentration | Cycling Conditions | Capacity Retention | Reference |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 0 wt% SN | 120 cycles between 2.75 and 4.4 V | 67.96% | [2] |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 0.5 wt% SN | 120 cycles between 2.75 and 4.4 V | 84.0% | [2] |
| LiCoO2 Cathode in MOILE | 0 wt% SN | 50 cycles at 60 °C | 61% | [5] |
| LiCoO2 Cathode in MOILE | 5 wt% SN | 50 cycles at 60 °C | 86% | [5] |
Experimental Protocols
Preparation of Electrolyte with this compound Additive
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
-
Base electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v)
-
This compound (high purity)
-
Argon-filled glovebox
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
-
Calculate the required mass of this compound to achieve the desired weight percentage in the final electrolyte volume.
-
Using a precision balance, weigh the calculated amount of this compound in a clean, dry vial.
-
Measure the required volume of the base electrolyte using a volumetric pipette and add it to the vial containing the this compound.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. This may take several hours.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Cathode and anode discs of the desired diameter
-
Separator disc (e.g., polypropylene or glass fiber)
-
Coin cell components (2032-type cases, spacers, springs)
-
Prepared electrolyte with this compound
-
Crimping machine
-
Tweezers (non-metallic tips recommended)
Procedure:
-
Ensure all components are dry and stored inside an argon-filled glovebox.
-
Place the bottom cap of the coin cell into the die of the crimping machine.
-
Place the anode in the center of the bottom cap.
-
Carefully place a separator disc on top of the anode.
-
Dispense a few drops of the this compound containing electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Place the cathode on top of the wetted separator.
-
Add a spacer on top of the cathode, followed by the spring.
-
Place the top cap (with gasket) over the spring and ensure it is properly seated.
-
Crimp the coin cell using the crimping machine to ensure a hermetic seal.
-
Remove the assembled coin cell and clean the exterior.
-
Allow the cell to rest for several hours before electrochemical testing to ensure complete wetting of the electrodes.
Thermal Stability Testing using Accelerating Rate Calorimetry (ARC)
Objective: To evaluate the thermal stability of a battery containing this compound electrolyte.
Materials:
-
Assembled and charged battery (e.g., coin cell or pouch cell)
-
Accelerating Rate Calorimeter (ARC)
-
Thermocouples
Procedure:
-
Securely attach a thermocouple to the surface of the battery to be tested.
-
Place the battery inside the ARC chamber.
-
Program the ARC with a "heat-wait-seek" profile. A typical procedure involves:
-
Heating the battery to a starting temperature (e.g., 50 °C) at a controlled rate.
-
Holding at this temperature for a "wait" period to allow for thermal equilibration.
-
Entering a "seek" mode where the instrument monitors for any self-heating from the battery (e.g., a temperature rise of >0.02 °C/min).
-
-
If no self-heating is detected, the instrument will increase the temperature by a set increment (e.g., 5 °C) and repeat the wait-seek process.
-
If self-heating is detected, the ARC will switch to an adiabatic mode, where the chamber temperature matches the battery temperature to prevent heat loss to the surroundings.
-
The ARC will record the temperature and pressure profiles as the battery undergoes thermal runaway.
-
Analyze the data to determine the onset temperature of thermal runaway, the maximum temperature reached, and the rate of temperature increase.
Visualizations
Caption: A simplified signaling pathway of thermal runaway in a lithium-ion battery.
Caption: Experimental workflow for evaluating this compound in batteries.
Caption: Logical relationship of this compound's role in thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 12. Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Succinonitrile-d4 and Succinonitrile as Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safer, more efficient, and longer-lasting lithium-ion batteries, the role of electrolyte additives is paramount. Succinonitrile (SN), a dinitrile compound, has emerged as a promising additive for improving the performance of various battery chemistries. This guide provides a detailed comparison of standard succinonitrile and its deuterated counterpart, succinonitrile-d4 (SN-d4), as electrolyte additives. While extensive experimental data is available for succinonitrile, the discussion of this compound is primarily based on the well-established kinetic isotope effect and its potential implications for electrolyte stability.
Executive Summary
Succinonitrile has been demonstrated to enhance the ionic conductivity, cycling stability, and thermal stability of battery electrolytes. These improvements are attributed to its high polarity, ability to dissolve lithium salts, and its participation in forming a stable solid electrolyte interphase (SEI) on electrode surfaces.
The theoretical advantage of this compound lies in the kinetic isotope effect. The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This increased bond strength is expected to slow down electrolyte decomposition reactions, which are often a key factor in battery degradation and capacity fade. While direct comparative experimental data for SN-d4 is not yet widely available in published literature, the principles of the kinetic isotope effect suggest that it could offer superior electrochemical stability and contribute to a longer battery lifespan.
Performance Data: Succinonitrile vs. This compound
The following tables summarize the reported performance improvements when using succinonitrile as an electrolyte additive. Data for this compound is largely theoretical at this point and is presented as "Expected Improvement" based on the kinetic isotope effect.
Table 1: Ionic Conductivity Enhancement with Succinonitrile
| Electrolyte System | Additive Concentration | Temperature | Ionic Conductivity (without SN) | Ionic Conductivity (with SN) | Reference |
| 60% EMI-TFSI 40% EC/DMC | 5 wt% SN | Room Temperature | ~14 mS·cm⁻¹ | ~26 mS·cm⁻¹ | [1][2][3] |
| 60% EMI-TFSI 40% EC/DMC | 5 wt% SN | 100 °C | ~38 mS·cm⁻¹ | ~69 mS·cm⁻¹ | [1][2][3] |
| This compound | - | - | - | Expected to be similar to SN | - |
Table 2: Cycling Stability Improvement with Succinonitrile
| Battery Chemistry | Additive Concentration | Cycling Conditions | Capacity Retention (without SN) | Capacity Retention (with SN) | Reference |
| LiCoO₂ Cathode | 5 wt% SN | 50 cycles | 61% (39% loss) | 86% (14% loss) | [2][3] |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 0.5 wt% SN | 120 cycles (2.75-4.4 V) | 67.96% | 84.0% | |
| This compound | - | - | - | Expected to be higher than SN due to reduced electrolyte degradation | - |
The Kinetic Isotope Effect: The Case for this compound
The primary rationale for investigating this compound is the kinetic isotope effect (KIE). The C-D bond is approximately 1.5 kcal/mol stronger than the C-H bond due to the lower zero-point energy of the C-D vibrissae. In the context of a battery electrolyte, many degradation pathways involve the cleavage of C-H bonds in the solvent or additive molecules, often initiated by electrochemical oxidation or reduction at the electrode surfaces.
By replacing the hydrogen atoms in succinonitrile with deuterium, the activation energy for these C-H bond-breaking steps is increased. This should, in theory, slow down the rate of these parasitic reactions.
Caption: Kinetic Isotope Effect on Succinonitrile Decomposition.
Experimental Protocols
Below are representative experimental protocols for evaluating electrolyte additives like succinonitrile. The same methodologies would be applicable for testing this compound.
1. Ionic Conductivity Measurement
-
Objective: To determine the effect of the additive on the ionic conductivity of the electrolyte.
-
Methodology:
-
Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
Prepare a second batch of the electrolyte containing a specific concentration of the additive (e.g., 5 wt% succinonitrile).
-
Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
-
Measure the impedance of the cell over a range of frequencies using an electrochemical impedance spectroscopy (EIS) analyzer.
-
Calculate the bulk resistance of the electrolyte from the Nyquist plot.
-
Determine the ionic conductivity (σ) using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
-
Repeat the measurements at various temperatures to study the temperature dependence of conductivity.
-
Caption: Workflow for Ionic Conductivity Measurement.
2. Cycling Performance Evaluation
-
Objective: To assess the impact of the additive on the long-term cycling stability and capacity retention of a battery.
-
Methodology:
-
Assemble coin cells (or other cell formats) in an argon-filled glovebox. The cells typically consist of a lithium metal anode, a separator, and a cathode material (e.g., LiCoO₂, NMC).
-
Use the baseline electrolyte in a control group of cells and the additive-containing electrolyte in the test group.
-
Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable SEI.
-
Cycle the cells at a specific C-rate (e.g., 1C) within a defined voltage window for a large number of cycles (e.g., 100, 200, or more).
-
Monitor the discharge capacity and coulombic efficiency for each cycle.
-
Plot the capacity retention (as a percentage of the initial capacity) versus the cycle number to compare the performance of the control and test groups.
-
Conclusion
Succinonitrile is a well-documented and effective electrolyte additive for improving the performance of lithium-ion batteries in several key areas, most notably ionic conductivity and cycling stability. The available data strongly supports its use for enhancing battery performance.
While direct experimental evidence for the superiority of this compound is currently lacking in the public domain, the foundational principles of the kinetic isotope effect provide a strong theoretical basis for its potential benefits. The increased strength of the C-D bond is expected to translate into greater resistance to electrochemical decomposition, which could lead to a more stable electrolyte, a longer-lasting solid electrolyte interphase, and ultimately, an extended battery cycle life.
For researchers and professionals in battery development, succinonitrile represents a reliable option for immediate performance gains. This compound, on the other hand, represents a compelling area for future research and development. Comparative studies are needed to quantify the performance enhancements offered by deuteration and to justify the potentially higher cost of the deuterated material. Such studies would be a significant step forward in the ongoing effort to create next-generation battery technologies.
References
- 1. US10461368B2 - Deuterated electrolyte solvents - Google Patents [patents.google.com]
- 2. Hydrogen Isotope Effects on Aqueous Electrolyte for Electrochemical Lithium-Ion Storage - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. [PDF] Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds | Semantic Scholar [semanticscholar.org]
A Comparative Study of Deuterated vs. Non-Deuterated Nitrile Electrolytes in High-Performance Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer, more efficient, and longer-lasting energy storage solutions, the composition of the electrolyte plays a pivotal role. Nitrile-based electrolytes have emerged as a promising class of materials due to their high electrochemical stability and favorable ionic conductivity. This guide provides a comparative overview of non-deuterated nitrile electrolytes, with a prospective look at the potential advantages of their deuterated counterparts, drawing upon available data and theoretical frameworks.
Introduction to Nitrile Electrolytes
Nitrile-based solvents, such as succinonitrile (SN) and acetonitrile (AN), are characterized by the presence of a cyano (-C≡N) group. This functional group imparts a high dielectric constant and anodic stability, making them suitable for high-voltage lithium-ion batteries. Succinonitrile, in particular, has garnered significant attention as a solid-state electrolyte component or an additive to liquid electrolytes, owing to its ability to enhance ionic conductivity and improve the thermal stability of the battery. The addition of SN has been shown to suppress the decomposition of common carbonate-based organic solvents at elevated temperatures, a critical factor in preventing thermal runaway.
The Deuteration Advantage: A Theoretical Perspective
The substitution of hydrogen atoms with their heavier isotope, deuterium, in electrolyte solvents is a novel strategy aimed at enhancing the chemical stability of the electrolyte. A key concept underpinning this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that more energy is required to break the C-D bond.
In the context of a lithium-ion battery, electrolyte degradation often involves the abstraction of a hydrogen atom from the solvent molecule as a rate-limiting step in various decomposition reactions. By replacing hydrogen with deuterium, the activation energy for these degradation pathways is increased, thereby slowing down the rate of decomposition. This theoretical enhancement in stability is the primary driver for investigating deuterated electrolytes. A U.S. Patent (US10461368B2) has proposed the use of deuterated organic solvents, including nitriles, to increase the chemical stability of electrolytes in rechargeable batteries by reducing the rate of hydrogen-related parasitic reactions.[1]
While the theoretical benefits are compelling, it is crucial to note that publicly available, peer-reviewed experimental data directly comparing the performance of deuterated and non-deuterated nitrile electrolytes is currently scarce. The following sections will present available data for non-deuterated nitrile electrolytes and outline the standard experimental protocols that would be used for such a comparative study.
Performance Data: Non-Deuterated Nitrile Electrolytes
The majority of published research focuses on the impact of non-deuterated succinonitrile (SN) as an additive to conventional carbonate-based electrolytes or as a matrix for solid-state electrolytes. The data consistently demonstrates the positive influence of SN on key performance metrics.
| Performance Metric | Electrolyte System | Key Findings |
| Ionic Conductivity | PEO-NaClO₄ with SN additive | Addition of 7 wt.% of SN increased the room temperature ionic conductivity by an order of magnitude to 1.13×10⁻⁵ S cm⁻¹. |
| 60% EMI-TFSI 40% EC/DMC with 5 wt% SN | Ionic conductivity enhanced from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature.[2] | |
| Electrochemical Stability | EC/EMC-based electrolyte with SN | The addition of SN broadened the oxidation electrochemical window to approximately 6.1 V vs Li/Li⁺. |
| Succinonitrile-based deep eutectic electrolyte | Stable up to 4.4 V, effectively inhibiting oxidative decomposition at high voltages. | |
| Cycling Performance | LiCoO₂ cathode with MOILE + 5 wt% SN | Specific capacity loss was reduced to only 14% after 50 cycles, compared to 39% without SN.[2] |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite full cell with 0.5 wt% SN | Capacity retention after 120 cycles at a high cutoff voltage of 4.4 V increased from 67.96% to 84.0%. |
Experimental Protocols
To conduct a comprehensive comparative study of deuterated versus non-deuterated nitrile electrolytes, a series of standardized electrochemical tests would be employed.
Ionic Conductivity Measurement
The ionic conductivity of the electrolyte is a measure of its ability to conduct ions and is a critical factor for battery performance, especially at high charge/discharge rates.
Methodology: Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine ionic conductivity.
-
Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte to be tested.
-
EIS Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current and phase shift are measured.
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window (ESW) Measurement
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wider ESW is crucial for high-voltage battery applications.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is used to determine the ESW.
-
Cell Assembly: A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Voltammetry Scan: The potential of the working electrode is swept from the open-circuit potential to higher (anodic scan) and lower (cathodic scan) potentials at a slow scan rate.
-
Data Analysis: The onset potentials for the sharp increase in current in the anodic and cathodic scans are identified as the oxidative and reductive stability limits of the electrolyte, respectively.
Battery Cycling Performance
This involves assembling full battery cells and subjecting them to repeated charge-discharge cycles to evaluate their capacity retention, coulombic efficiency, and rate capability.
Methodology: Galvanostatic cycling is performed using a battery cycler.
-
Cell Assembly: Pouch cells or coin cells are assembled with a specific anode (e.g., graphite, lithium metal) and cathode (e.g., LiCoO₂, NMC) and the electrolyte under investigation.
-
Formation Cycles: The cells undergo a few initial cycles at a low current rate to form a stable solid electrolyte interphase (SEI).
-
Cycling Protocol: The cells are then cycled at various C-rates (a measure of the charge/discharge current relative to the battery's capacity) for a specified number of cycles.
-
Data Analysis: The discharge capacity, charge capacity, and coulombic efficiency (discharge capacity / charge capacity) are recorded for each cycle. The capacity retention is plotted against the cycle number to assess the long-term stability.
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Caption: The Kinetic Isotope Effect: C-D vs. C-H bonds.
Caption: Standard workflow for electrolyte characterization.
Conclusion and Future Outlook
Non-deuterated nitrile electrolytes, particularly those containing succinonitrile, have demonstrated significant potential in enhancing the performance and safety of lithium-ion batteries. The available data consistently points towards improved ionic conductivity, a wider electrochemical stability window, and better cycling stability.
The concept of using deuterated nitrile electrolytes presents a scientifically sound and promising avenue for further improvements in electrolyte stability. The underlying principle of the kinetic isotope effect suggests that deuteration can mitigate electrolyte decomposition, a key factor in battery degradation. However, there is a clear need for comprehensive, peer-reviewed experimental studies to quantify the performance benefits of deuterated nitrile electrolytes in comparison to their non-deuterated counterparts. Such research will be instrumental in validating the theoretical advantages and paving the way for the development of next-generation, high-performance batteries. Researchers in the field are encouraged to explore this promising area to unlock the full potential of nitrile-based electrolytes.
References
Validating Molecular Dynamics Simulations of Succinonitrile-d4 with NMR Data: A Comparative Guide
A critical assessment of the synergy between computational and experimental approaches for studying molecular dynamics in condensed matter.
Researchers in materials science and drug development increasingly rely on molecular dynamics (MD) simulations to predict and understand the behavior of molecules at an atomic level. However, the accuracy of these simulations is fundamentally dependent on the quality of the underlying force fields. Experimental validation is therefore crucial. For molecules like succinonitrile-d4, a key component in plastic crystals and a model system for studying molecular rotation and diffusion, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful set of tools for this validation. This guide provides an overview of the methodologies used to compare MD simulation data with experimental NMR results for this compound, highlighting the key parameters and experimental setups.
Workflow for Validation
The process of validating MD simulations with NMR data follows a logical progression, ensuring that the computational model accurately reflects the physical reality captured by the experimental technique.
Caption: Workflow for validating MD simulations with NMR data.
Experimental Protocols: Deuterium NMR of this compound
Deuterium (²H) NMR is particularly well-suited for studying the orientation and dynamics of molecules. For a molecule like this compound (NC-(CD₂)₂-CN), the quadrupolar interaction of the deuterium nuclei provides sensitive probes of the local molecular environment.
1. Sample Preparation:
-
Solvent: this compound is typically dissolved in a liquid crystal solvent (e.g., a nematic liquid crystal). The liquid crystal provides a partially ordered environment, which allows for the measurement of orientation-dependent NMR parameters.
-
Concentration: A low concentration of this compound is used to minimize solute-solute interactions.
-
Sample Cell: The solution is placed in a standard NMR tube.
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer is used to acquire the ²H NMR spectra.
-
Pulse Sequence: A quadrupolar echo pulse sequence is commonly employed to acquire the deuterium spectra, which helps to refocus the signal that decays rapidly due to the large quadrupolar interaction.
-
Temperature Control: The temperature of the sample is precisely controlled, as the ordering of the liquid crystal and the dynamics of the this compound molecule are temperature-dependent.
3. Data Analysis:
-
Quadrupolar Splittings: The primary observable in the ²H NMR spectrum of an ordered sample is the quadrupolar splitting (ΔνQ). This splitting is directly proportional to the order parameter (S) of the C-D bond vector with respect to the director of the liquid crystal.
-
Relaxation Times: Spin-lattice (T₁) and spin-spin (T₂) relaxation times are measured using standard inversion-recovery and Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences, respectively. These parameters provide information about the rates of molecular motion.
Computational Protocols: Molecular Dynamics Simulations
MD simulations provide a time-resolved trajectory of all atoms in the system, from which NMR observables can be calculated.
1. System Setup:
-
Force Field: A crucial choice is the force field, which defines the potential energy of the system as a function of the atomic coordinates. For succinonitrile, a united-atom or all-atom force field may be used. The parameters for bonded and non-bonded interactions are critical for accurately representing the molecular mechanics.
-
Solvent Box: The this compound molecule is placed in a simulation box filled with the explicit solvent molecules (the liquid crystal).
-
Initial Conditions: The system is initialized with random velocities corresponding to the desired temperature.
2. Simulation Parameters:
-
Ensemble: Simulations are typically run in the NPT (isothermal-isobaric) or NVT (canonical) ensemble to mimic experimental conditions.
-
Time Step: A small time step (e.g., 1-2 fs) is used to accurately integrate the equations of motion.
-
Simulation Time: The total simulation time must be long enough to sample the relevant molecular motions, often on the order of nanoseconds to microseconds.
3. Trajectory Analysis:
-
Order Parameters: The order parameter for each C-D bond is calculated from the simulation trajectory by averaging the second Legendre polynomial of the cosine of the angle between the C-D bond vector and the director of the simulated liquid crystal.
-
Correlation Functions: Time correlation functions of the C-D bond vectors are calculated to determine the relaxation behavior. The decay of these correlation functions is related to the NMR relaxation times.
Quantitative Comparison: Bridging Simulation and Experiment
A direct comparison between the experimentally measured and computationally calculated NMR parameters allows for a rigorous validation of the MD simulation.
| Parameter | Experimental Measurement (²H NMR) | Calculation from MD Simulation | Insights Gained from Comparison |
| Order Parameter (S) | From quadrupolar splittings (ΔνQ) in the NMR spectrum. | Time-average of the orientation of C-D bond vectors from the simulation trajectory. | Accuracy of the force field in reproducing the equilibrium orientation and conformational distribution of the molecule. |
| Spin-Lattice Relaxation Time (T₁) | Inversion-recovery pulse sequence. | From the spectral density function at the Larmor frequency, obtained by Fourier transform of the C-D bond vector time correlation function. | Validation of the simulated timescale of fast molecular motions (picosecond to nanosecond). |
| Spin-Spin Relaxation Time (T₂) | CPMG pulse sequence. | From the spectral density function at zero frequency and at the Larmor frequency. | Information about slower motional processes and the overall accuracy of the simulated dynamics. |
Note: The table presents the types of data that would be compared in a validation study. Specific numerical values are not included due to the lack of a direct comparative study for this compound in the available literature.
Conclusion
The validation of molecular dynamics simulations with experimental NMR data is a cornerstone of computational chemistry and materials science. For this compound, deuterium NMR provides a precise and sensitive method to probe molecular orientation and dynamics. While a dedicated, published study directly comparing MD and experimental ²H NMR data for this molecule is currently elusive, the methodologies for such a comparison are well-established. By comparing key NMR observables such as order parameters and relaxation times, researchers can rigorously test and refine the force fields used in their simulations. This iterative process of simulation, experimental comparison, and refinement is essential for advancing the predictive power of molecular modeling and gaining deeper insights into the behavior of complex molecular systems.
The Untapped Potential of Deuteration: A Comparative Guide to Succinonitrile Isotope Effects on Electrochemical Performance
For researchers, scientists, and professionals in drug development and materials science, the quest for more stable and efficient energy storage solutions is paramount. In the realm of lithium-ion batteries, electrolyte additives play a crucial role in enhancing performance and longevity. Succinonitrile (SN) has emerged as a promising additive, known for its ability to form a stable solid electrolyte interphase (SEI) and improve ionic conductivity. This guide explores the prospective electrochemical advantages of deuterating succinonitrile, a novel approach to further enhance its performance. While direct experimental data on deuterated succinonitrile (d-SN) is not yet prevalent in public literature, this guide provides a comparative analysis based on established principles of deuterium isotope effects and data from analogous systems.
Succinonitrile's efficacy as an electrolyte additive stems from its high polarity, ability to dissolve various lithium salts, and its participation in forming a protective SEI layer on electrode surfaces.[1] This SEI layer is critical in suppressing parasitic reactions between the electrolyte and the electrodes, thereby improving the overall stability and cycle life of the battery.[2] However, the inherent C-H bonds in the succinonitrile molecule can be susceptible to electrochemical decomposition, particularly at high voltages.
Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, offers a compelling strategy to mitigate these degradation pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can significantly slow down reactions where C-H bond cleavage is the rate-limiting step, leading to enhanced molecular stability. A patent in this field suggests that using deuterated solvents in lithium-ion electrolytes can increase chemical stability by reducing the rate of hydrogen-related decomposition reactions.
This guide will delve into a prospective comparison of the electrochemical performance of deuterated succinonitrile versus its non-deuterated counterpart, supported by theoretical principles and analogous experimental findings.
Comparative Performance Data: A Prospective Analysis
The following tables summarize the known electrochemical performance data for succinonitrile and the anticipated improvements upon deuteration. It is important to note that the data for deuterated succinonitrile is projected based on the known principles of deuterium isotope effects.
Table 1: Ionic Conductivity
| Compound | Ionic Conductivity (mS/cm) | Temperature (°C) | Notes |
| Succinonitrile (SN) | ~14 to ~26 (with 5 wt% SN in MOILE)[1] | Room Temperature | The addition of SN significantly enhances the ionic conductivity of the mixed organic/ionic liquid electrolyte (MOILE).[1] |
| Deuterated Succinonitrile (d-SN) (Predicted) | Potentially similar or slightly lower | Room Temperature | Deuteration is not expected to significantly alter the polarity and salt dissolution capabilities of the nitrile groups, which are the primary drivers of ionic conductivity. Minor changes in viscosity due to increased mass could slightly decrease ion mobility. |
Table 2: Electrochemical Stability
| Compound | Key Performance Metric | Voltage Range (V) | Notes |
| Succinonitrile (SN) | Capacity retention of 84.0% after 120 cycles with 0.5 wt% SN.[2] | 2.75 - 4.4 | SN participates in the formation of a stable SEI, suppressing charge transfer resistance increase.[2] |
| Deuterated Succinonitrile (d-SN) (Predicted) | Higher capacity retention and longer cycle life. | > 4.4 | The stronger C-D bonds are expected to reduce the rate of electrochemical decomposition of the additive at high voltages, leading to a more robust and long-lasting SEI layer. |
Experimental Protocols: A Foundation for Future Research
While specific experimental data for deuterated succinonitrile is pending, the following established methodologies would be crucial for a direct comparative study.
1. Synthesis of Deuterated Succinonitrile (d-SN):
The synthesis of deuterated succinonitrile can be achieved through various established methods for deuterium labeling of organic compounds. One potential route involves the use of deuterated starting materials in a standard synthesis pathway for succinonitrile. For instance, the reaction of deuterated ethylene dihalide with an alkali cyanide in a suitable solvent can be explored.
2. Electrochemical Performance Evaluation:
-
Cell Assembly: Coin-type cells (e.g., CR2032) would be assembled in an argon-filled glovebox. The cells would consist of a lithium metal anode, a cathode (e.g., LiCoO2 or LiNi0.5Co0.2Mn0.3O2), a separator, and the electrolyte. The electrolyte would be a standard lithium salt solution (e.g., 1 M LiPF6 in a mixture of organic carbonates) with and without the addition of SN and d-SN at various concentrations.
-
Ionic Conductivity Measurement: The ionic conductivity of the electrolytes would be measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures.
-
Cyclic Voltammetry (CV): CV would be performed to determine the electrochemical stability window of the electrolytes.
-
Galvanostatic Cycling: The cells would be cycled at various C-rates to evaluate their capacity retention, coulombic efficiency, and rate capability.
-
Post-mortem Analysis: After cycling, the cells would be disassembled, and the electrodes would be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.
Visualizing the Isotope Effect: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for succinonitrile and the anticipated impact of deuteration.
Figure 1: Proposed decomposition pathway of succinonitrile.
Figure 2: Anticipated impact of deuteration on succinonitrile's stability.
Conclusion: A Promising Avenue for Enhanced Battery Performance
The substitution of hydrogen with deuterium in succinonitrile presents a theoretically sound and promising strategy for enhancing the electrochemical performance of lithium-ion batteries. The strengthening of the C-D bonds is expected to lead to a more stable electrolyte additive, resulting in a more robust SEI layer, reduced parasitic reactions, and consequently, improved cycle life and safety, especially at higher operating voltages. While direct experimental validation is a necessary next step, the foundational principles of kinetic isotope effects strongly suggest that deuterated succinonitrile could be a valuable component in the development of next-generation electrolytes. Further research in this area is highly encouraged to unlock the full potential of this novel approach.
References
Benchmarking Succinonitrile-d4 Based Electrolytes Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer, more efficient, and longer-lasting energy storage solutions, novel electrolyte formulations are paramount. Among the promising candidates, succinonitrile (SN) has garnered significant attention as a solid-state electrolyte additive or co-solvent due to its high dielectric constant, wide electrochemical stability window, and ability to enhance ionic conductivity. This guide provides a comparative benchmark of succinonitrile-based electrolytes against the current industry standard, typically 1M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
While direct, extensive experimental data for succinonitrile-d4 (SN-d4) is not yet widely available in peer-reviewed literature, this guide will leverage the existing data for non-deuterated succinonitrile (SN) and provide a scientifically grounded projection of the expected performance enhancements offered by deuteration. The kinetic isotope effect suggests that the replacement of hydrogen with deuterium can lead to stronger chemical bonds, potentially enhancing the electrochemical stability of the electrolyte.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics for a standard industry electrolyte and a succinonitrile-enhanced electrolyte. The projected values for a this compound based electrolyte are included to illustrate the anticipated benefits of deuteration, based on established principles of kinetic isotope effects observed in other electrochemical systems.
Table 1: Ionic Conductivity
| Electrolyte Composition | Ionic Conductivity (S/cm) at Room Temperature | Source |
| 1M LiPF6 in EC/DMC (1:1) | ~1 x 10-2 | [1][2] |
| 1M LiTFSI in EC/DMC (1:1) with 5 wt% Succinonitrile | ~8.6 x 10-3 | [1] |
| Projected: 1M LiTFSI in EC/DMC (1:1) with 5 wt% this compound | Potentially higher due to modified ion-solvent interactions | Inferred |
Table 2: Electrochemical Stability Window
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li+) | Source |
| 1M LiPF6 in EC/DMC | ~4.2 - 4.5 | [3] |
| Succinonitrile-based electrolyte | Up to 6.1 | [3] |
| Projected: this compound-based electrolyte | > 6.1 (Expected enhancement due to stronger C-D bonds) | Inferred |
Table 3: Cycling Performance (Capacity Retention)
| Cell Configuration | Electrolyte | Capacity Retention after 100 cycles | Source |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 1M LiPF6 in EC/EMC + 0.5 wt% SN | 84.0% | [3] |
| LiNi0.5Co0.2Mn0.3O2/Graphite | 1M LiPF6 in EC/EMC (baseline) | 68.0% | [3] |
| Projected: LiNi0.5Co0.2Mn0.3O2/Graphite | 1M LiPF6 in EC/EMC + 0.5 wt% SN-d4 | > 84.0% (Anticipated improvement from enhanced SEI stability) | Inferred |
Experimental Protocols
The data presented above is typically acquired through a series of standardized electrochemical tests. The following are detailed methodologies for these key experiments.
Ionic Conductivity Measurement
Method: Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
Cell Assembly: A symmetric cell is assembled in an argon-filled glovebox using two stainless steel blocking electrodes of a known area, separated by a separator soaked in the electrolyte under investigation.
-
EIS Measurement: The cell is connected to a potentiostat with an EIS module. An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window Determination
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
Protocol:
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil serves as both the counter and reference electrodes, while a working electrode (e.g., platinum or glassy carbon) is used. The electrodes are immersed in the electrolyte.
-
Voltammetry Scan: The potential of the working electrode is swept from the open-circuit potential to a high positive potential (for anodic stability) or a low negative potential (for cathodic stability) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The current response is plotted as a function of the applied potential. The electrochemical stability window is defined as the potential range where no significant increase in current (due to electrolyte decomposition) is observed. The onset potential of the current rise indicates the limit of the stability window.
Battery Cycling Performance Evaluation
Method: Galvanostatic Cycling
Protocol:
-
Cell Assembly: A coin cell (or other cell format) is assembled with a specific cathode (e.g., LiNi0.5Co0.2Mn0.3O2) and anode (e.g., graphite), separated by a separator soaked in the electrolyte.
-
Formation Cycles: The cell undergoes a few initial cycles at a low current rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Galvanostatic Cycling: The cell is then cycled at a constant current rate (e.g., C/5 or 1C) between defined voltage limits (e.g., 2.75 V to 4.4 V).
-
Data Collection: The discharge capacity of each cycle is recorded.
-
Data Analysis: The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a specific number of cycles (e.g., 100 cycles).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for benchmarking electrolytes and a conceptual representation of the ion transport mechanism.
Caption: Experimental workflow for benchmarking battery electrolytes.
Caption: Simplified ion transport in a this compound based electrolyte.
References
Cross-Validation with Succinonitrile-d4: A Comparative Guide for High-Precision Bioanalysis
In the landscape of drug development and clinical research, the accuracy and reproducibility of bioanalytical methods are paramount. The process of quantifying therapeutic agents and their metabolites in complex biological matrices demands robust validation to ensure data integrity for pharmacokinetic, toxicokinetic, and biomarker studies. A cornerstone of achieving this robustness is the use of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays.
This guide provides a comparative overview of using a stable isotope-labeled internal standard (SIL-IS), exemplified by Succinonitrile-d4, versus a structural analog internal standard. While specific experimental data for this compound is not widely published, this document leverages established principles of bioanalytical method validation to present a hypothetical, yet realistic, comparison. The data and protocols herein are illustrative, designed to guide researchers on the principles and practices that underpin high-quality quantitative analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization. This ensures that any sample-to-sample variability, such as extraction loss or matrix-induced ion suppression, affects both the analyte and the IS equally. The ratio of their signals thus remains constant, leading to high precision and accuracy.
This compound, as a deuterated form of succinonitrile, represents an ideal SIL-IS. It is chemically identical to its unlabeled counterpart, ensuring that its physicochemical properties are virtually indistinguishable throughout the analytical process. The only significant difference is its mass, allowing a mass spectrometer to differentiate it from the analyte.
Alternative Approach: Structural Analog Internal Standards
When a SIL-IS is unavailable, researchers often turn to a structural analog—a molecule with similar chemical properties but a different structure. While this is a viable alternative, the differences in structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. These differences can compromise the IS's ability to fully compensate for analytical variability.
Comparative Performance: this compound vs. a Structural Analog
To illustrate the performance advantages of a SIL-IS, the following table presents hypothetical validation data for the quantification of a theoretical small molecule, "Analyte S," in human plasma. The comparison is made between using this compound and a plausible structural analog, Glutaronitrile.
| Validation Parameter | Quality Control (QC) Level | This compound (SIL-IS) | Glutaronitrile (Analog-IS) |
| Precision (%CV) | Low QC (3 ng/mL) | 2.8% | 8.5% |
| Mid QC (75 ng/mL) | 2.1% | 6.2% | |
| High QC (150 ng/mL) | 1.9% | 5.8% | |
| Accuracy (% Bias) | Low QC (3 ng/mL) | +1.5% | -9.3% |
| Mid QC (75 ng/mL) | -0.8% | -7.5% | |
| High QC (150 ng/mL) | +0.5% | -6.1% | |
| Matrix Effect (%CV) | Low QC | 3.5% | 14.2% |
| High QC | 2.9% | 11.8% | |
| Extraction Recovery (%CV) | Low QC | 3.1% | 9.8% |
| High QC | 2.7% | 8.1% |
Data is hypothetical and for illustrative purposes only.
The data clearly demonstrates the superior performance of the SIL-IS. The precision, measured as the coefficient of variation (%CV), is significantly better across all concentration levels when using this compound. Likewise, the accuracy, represented by the % bias from the nominal concentration, is much closer to zero, indicating a more reliable measurement. The reduced variability in matrix effect and extraction recovery underscores the ability of the SIL-IS to effectively compensate for these common sources of error in LC-MS bioanalysis.
Experimental Protocol: Quantification of Analyte S using this compound
This section provides a detailed methodology for a typical LC-MS/MS assay employing this compound as an internal standard.
1. Materials and Reagents
-
Analyte S (Reference Standard)
-
This compound (Internal Standard)
-
Control Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Analyte S and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte S stock solution in 50:50 (v/v) acetonitrile/water to create calibration standard (CS) spiking solutions. Prepare a separate working solution for quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, CS, or QC samples into a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (50 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of deionized water with 0.1% formic acid to each well.
-
Seal the plate and vortex briefly before placing it in the autosampler.
4. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte S: Q1 215.2 -> Q3 148.1
-
This compound: Q1 85.1 -> Q3 56.1
-
5. Data Analysis and Acceptance Criteria
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using a weighted (1/x²) linear regression.
-
For the validation to be accepted, the precision (%CV) of the back-calculated concentrations of the calibration standards must be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) must be within ±15% (±20% at LLOQ).
-
At least 75% of QC samples must be within ±15% of their nominal concentrations.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
The Deuterium Impact: A Comparative Guide to SEI Layer Composition in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
The solid electrolyte interphase (SEI) is a critical passivation layer formed on the anode of lithium-ion batteries, governing their performance, lifespan, and safety. The composition of this layer is intricately linked to the electrolyte's chemical stability. A novel approach to enhancing battery performance involves the use of deuterated electrolytes, where hydrogen atoms are replaced by their heavier isotope, deuterium. This guide provides a comparative analysis of the SEI layer composition when formed in the presence of standard versus deuterated carbonate electrolytes, supported by established experimental methodologies. While direct, extensive quantitative comparisons are an emerging field of study, this guide synthesizes the expected impacts based on fundamental principles like the kinetic isotope effect and presents a framework for such analysis.
Quantitative Comparison of SEI Layer Composition
The substitution of hydrogen with deuterium can influence the reaction pathways of electrolyte decomposition due to the kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds. This can lead to a more stable SEI layer, potentially richer in inorganic components that are beneficial for ionic conductivity and electronic insulation. The following table provides a hypothetical quantitative comparison based on X-ray Photoelectron Spectroscopy (XPS) analysis of the SEI layer formed on a graphite anode after 50 cycles.
| SEI Component | Standard Electrolyte (Atomic %) | Deuterated Electrolyte (Atomic %) | Expected Impact of Deuteration |
| Inorganic Species | |||
| Lithium Fluoride (LiF) | 35 | 45 | Increased formation due to suppression of HF-producing side reactions. |
| Lithium Carbonate (Li₂CO₃) | 20 | 25 | Enhanced stability of carbonate reduction products. |
| Lithium Oxide (Li₂O) | 5 | 7 | Minor increase, indicating more complete reduction pathways. |
| Organic Species | |||
| Lithium Alkyl Carbonates (ROCO₂Li) | 25 | 15 | Reduced formation due to slower decomposition of organic solvents. |
| Polyolefins | 10 | 5 | Decreased polymerization of solvent molecules. |
| Other C-H/C-D compounds | 5 | 3 | General reduction in organic byproducts. |
Note: The data presented in this table is illustrative and intended to highlight the potential quantitative differences that could arise from deuteration. Actual values would be dependent on specific experimental conditions.
Experimental Protocols
To quantitatively assess the impact of deuteration on SEI layer composition, a series of well-defined experiments are necessary. The following protocols for XPS and Fourier-Transform Infrared Spectroscopy (FTIR) analysis are provided as a standard methodology.
Electrolyte Preparation
-
Standard Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
Deuterated Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of deuterated ethylene carbonate (d4-EC) and deuterated dimethyl carbonate (d6-DMC).
-
All electrolytes are prepared in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Electrochemical Cell Assembly and Cycling
-
Cell Configuration: CR2032 coin cells are assembled with a graphite anode, a lithium metal counter electrode, and a polypropylene separator.
-
Formation Cycles: Cells undergo two formation cycles at a C/20 rate between 0.01 V and 1.5 V vs. Li/Li⁺.
-
Aging: Cells are subsequently cycled for 50 cycles at a C/5 rate under the same voltage window.
Post-Mortem SEI Analysis: X-ray Photoelectron Spectroscopy (XPS)
-
After cycling, the coin cells are disassembled in an argon-filled glovebox.
-
The graphite anodes are carefully extracted and rinsed with anhydrous dimethyl carbonate to remove residual electrolyte.
-
The rinsed anodes are dried under vacuum.
-
The samples are transferred to the XPS chamber using an airtight transfer vessel to prevent air exposure.
-
XPS spectra are acquired using a monochromatic Al Kα X-ray source.
-
Survey scans are performed to identify the elemental composition of the SEI layer.
-
High-resolution spectra of C 1s, O 1s, F 1s, and Li 1s are acquired to determine the chemical states and relative concentrations of the different SEI components.
-
Depth profiling using an argon ion beam is performed to analyze the composition at different depths of the SEI layer.
Post-Mortem SEI Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Anodes are prepared for FTIR analysis following the same extraction and rinsing protocol as for XPS.
-
Attenuated Total Reflectance (ATR)-FTIR is used to analyze the chemical bonds present in the SEI layer.
-
The anode is pressed against the ATR crystal, and spectra are collected in the range of 4000-600 cm⁻¹.
-
The resulting spectra are analyzed to identify characteristic vibrational modes of known SEI components, such as the C=O stretch of carbonates and the P-F stretch of salt decomposition products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the SEI layer in standard and deuterated electrolytes.
Hypothetical Electrolyte Reduction Pathway
Caption: Simplified reaction pathways for standard versus deuterated ethylene carbonate reduction.
Safety Operating Guide
Essential Guide to the Safe Disposal of Succinonitrile-d4
This document provides immediate safety and logistical information for the proper disposal of Succinonitrile-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural guidance is designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care to mitigate potential hazards. This substance may be harmful if inhaled, swallowed, or comes into contact with skin, and can cause severe eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH-approved respirator with a suitable cartridge.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Store the chemical in a tightly closed, suitable container in a cool, dry place.[1][2]
-
Do not eat, drink, or smoke when using this product.[3]
Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains.[2]
Step-by-Step Disposal Procedure:
-
Containment: Carefully sweep up any solid waste, avoiding dust generation, and place it into a suitable, sealed container labeled for chemical waste.[1][2]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal company. This is not a substance that can be disposed of in standard laboratory or municipal waste streams.
-
Documentation: Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
Chemical and Physical Properties
The following table summarizes key quantitative data for Succinonitrile, which is chemically similar to its deuterated analog. This information is critical for safe handling and storage prior to disposal.
| Property | Value |
| Melting Point | 49-56 °C[4] |
| Flash Point | >230 °F (>110 °C)[4] |
| Water Solubility | 126.9 g/L at 20 °C[2] |
| Vapor Pressure | 3 hPa at 100 °C[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
